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5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Documentation Hub

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  • Product: 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole
  • CAS: 477867-60-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis and Characterization of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

Executive Summary The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and advanced materials. Specifically, 5-alkoxy-2-aryloxazoles se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and advanced materials. Specifically, 5-alkoxy-2-aryloxazoles serve as highly versatile synthetic intermediates and potent pharmacophores. This technical guide outlines a highly efficient, atom-economical synthesis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole via a transition-metal-catalyzed formal [3+2] cycloaddition. Designed for drug development professionals and synthetic chemists, this whitepaper details the mechanistic causality, self-validating experimental protocols, and comprehensive quantitative characterization required to ensure batch-to-batch reproducibility and high-purity yields.

Strategic Rationale & Mechanistic Causality

Historically, the synthesis of 5-alkoxy-2-aryloxazoles relied on multi-step cyclizations of α-acylamino esters or the base-mediated reaction of isocyanoacetates with acid chlorides 1. However, these methods often suffer from harsh conditions and limited functional group tolerance.

To overcome these limitations, we employ a direct, rhodium-catalyzed intermolecular cycloaddition between ethyl diazoacetate (EDA) and 4-nitrobenzonitrile 2.

The Causality of the Mechanism:

  • Carbenoid Generation: Rhodium(II) acetate dimer, Rh2​(OAc)4​ , acts as a highly efficient catalyst to decompose EDA, extruding nitrogen gas and generating a highly electrophilic rhodium-carbenoid complex.

  • Nitrile Ylide Formation: The nucleophilic nitrogen of 4-nitrobenzonitrile attacks the electrophilic carbenoid carbon. The strong electron-withdrawing nature of the para-nitro group stabilizes the resulting transient nitrile ylide intermediate.

  • 1,5-Electrocyclization: The nitrile ylide undergoes a rapid, thermodynamically driven 1,5-electrocyclic ring closure. The oxygen atom of the ester carbonyl attacks the highly electrophilic nitrile carbon, forming the stable aromatic 1,3-oxazole ring 3.

Mechanism A Ethyl Diazoacetate + Rh2(OAc)4 B Rh-Carbenoid Complex A->B - N2 D Nitrile Ylide Intermediate B->D C 4-Nitrobenzonitrile C->D Nucleophilic Attack E 1,5-Electrocyclic Closure D->E F 5-Ethoxy-2-(4-nitrophenyl) -1,3-oxazole E->F

Mechanistic pathway of Rh(II)-catalyzed oxazole synthesis via a nitrile ylide intermediate.

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness and high yield, this protocol is designed as a self-validating system. Every critical step includes an In-Process Control (IPC) to verify the chemical state before proceeding.

Step-by-Step Methodology

Step 1: System Preparation & Inert Atmosphere

  • Action: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-nitrobenzonitrile (10.0 mmol, 1.48 g) and Rh2​(OAc)4​ (0.05 mmol, 22 mg, 0.5 mol%). Evacuate and backfill with Argon three times. Add 20 mL of anhydrous dichloromethane (DCM).

  • Causality: Rhodium carbenoids are highly sensitive to moisture. Trace water leads to O-H insertion byproducts (e.g., ethyl glycolate), which drastically reduces the yield. Argon ensures a strictly anhydrous environment.

Step 2: Controlled Carbenoid Generation

  • Action: Dissolve ethyl diazoacetate (EDA, 12.0 mmol, 1.37 g) in 10 mL of anhydrous DCM. Load this solution into a gas-tight syringe. Using a syringe pump, add the EDA solution to the stirring reaction mixture at room temperature over a period of 4 hours (2.5 mL/h).

  • Causality: Slow addition keeps the steady-state concentration of EDA extremely low. This kinetically favors the cross-reaction (carbenoid + nitrile) over the homocoupling of EDA (which yields diethyl maleate and fumarate).

Step 3: In-Process Control (IPC)

  • Action: 30 minutes after the addition is complete, extract a 50 µL aliquot and perform a rapid FT-IR analysis.

  • Validation: The complete disappearance of the strong diazo stretching band at ~2110 cm⁻¹ validates that all EDA has been consumed. If the peak persists, continue stirring until it resolves.

Step 4: Quenching and Workup

  • Action: Filter the crude reaction mixture through a short pad of Celite to remove the rhodium catalyst. Wash the pad with an additional 15 mL of DCM. Concentrate the filtrate under reduced pressure.

  • Causality: Removing the transition metal prior to concentration prevents late-stage degradation or unwanted coordination complexes during silica gel chromatography.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of Hexanes/Ethyl Acetate (90:10 to 80:20).

  • Validation: The target compound elutes at an Rf​ of ~0.45 (Hexanes/EtOAc 8:2). Stain the TLC plate with KMnO4​ ; the oxazole ring oxidizes, showing a distinct yellow spot on a purple background.

Workflow Step1 1. System Preparation Dry DCM, Ar, 4-Nitrobenzonitrile, Rh2(OAc)4 Step2 2. Controlled Addition Ethyl Diazoacetate via Syringe Pump (4h) Step1->Step2 Step3 3. In-Process Control FTIR: Monitor diazo peak at 2110 cm⁻¹ Step2->Step3 Step4 4. Quench & Workup Filter through Celite, Solvent Evaporation Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5 Step6 6. Validation NMR, HRMS, IR Characterization Step5->Step6

Step-by-step experimental workflow with integrated in-process controls for synthesis validation.

Quantitative Characterization & Data Synthesis

Accurate structural validation is paramount. The table below summarizes the expected quantitative analytical data for pure 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. The diagnostic singlet at δ 6.35 ppm in the 1 H NMR spectrum is the definitive marker for the C4 proton of the newly formed oxazole ring.

Analytical MethodParameter / SignalAssignment / Interpretation
1 H NMR (400 MHz, CDCl 3​ ) δ 8.25 (d, J = 8.8 Hz, 2H)Aromatic protons (m- to NO 2​ )
δ 8.10 (d, J = 8.8 Hz, 2H)Aromatic protons (o- to NO 2​ )
δ 6.35 (s, 1H)Oxazole C4-H (Diagnostic)
δ 4.20 (q, J = 7.1 Hz, 2H)Ethoxy -CH 2​ -
δ 1.45 (t, J = 7.1 Hz, 3H)Ethoxy -CH 3​
13 C NMR (100 MHz, CDCl 3​ ) δ 158.5Oxazole C5
δ 154.2Oxazole C2
δ 148.1Aromatic C-NO 2​
δ 133.0Aromatic C-1 (ipso)
δ 126.5, 124.2Aromatic C-H carbons
δ 105.3Oxazole C4
δ 67.8Ethoxy -CH 2​ -
δ 14.5Ethoxy -CH 3​
FT-IR (ATR) 3110 cm⁻¹C-H stretch (Oxazole/Aromatic)
1610 cm⁻¹C=N stretch (Oxazole ring)
1520, 1345 cm⁻¹N-O asymmetric/symmetric stretch
1250, 1110 cm⁻¹C-O-C stretch (Ethoxy group)
HRMS (ESI-TOF) m/z 235.0718[M+H]⁺Calculated for C 11​ H 11​ N 2​ O 4​ : 235.0713
Melting Point 112 – 114 °CCrystalline purity indicator
Optimized Yield 65 - 75%Isolated yield post-chromatography

Conclusion

The synthesis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole via Rh(II)-catalyzed formal [3+2] cycloaddition provides a robust, scalable, and atom-economical route for generating highly functionalized oxazole scaffolds. By rigorously controlling the steady-state concentration of the carbenoid intermediate and implementing strict in-process FT-IR controls, researchers can effectively suppress dimerization side-reactions and ensure high-fidelity yields. This protocol stands as a foundational methodology for drug development professionals seeking to incorporate the 5-alkoxyoxazole motif into novel therapeutic libraries.

References

  • Product Class 12: Oxazoles Source: thieme-connect.de URL: 1[1]

  • Formation and Reaction of Acyl Substituted Nitrile Ylide through the Rh2(OAc)4 Source: oup.com URL:2[2]

  • Photolysis of Ethyl Diazomalonanilate in Acetonitrile Source: cdnsciencepub.com URL: 3[3]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole: A Comprehensive Technical Guide

Executive Summary & Mechanistic Context In the realm of modern medicinal chemistry and materials science, 1,3-oxazole derivatives serve as critical pharmacophores and functional materials . Among these, 5-Ethoxy-2-(4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the realm of modern medicinal chemistry and materials science, 1,3-oxazole derivatives serve as critical pharmacophores and functional materials . Among these, 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole represents a highly specialized push-pull chromophore system. The molecule is characterized by an electron-donating 5-ethoxy group (+M effect) and a strongly electron-withdrawing 2-(4-nitrophenyl) moiety (-M effect), bridged by the heteroaromatic oxazole core.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a checklist of analytical techniques, but as a holistic verification of its electronic environment. The mesomeric donation from the ethoxy oxygen lone pair directly into the oxazole ring significantly alters the electron density at the C4 position, creating unique spectroscopic signatures that must be carefully interpreted to distinguish this compound from its regioisomers .

PushPull N1 Donor 5-Ethoxy Group N2 Bridge 1,3-Oxazole Core N1->N2 +M Resonance N3 Acceptor 4-Nitrophenyl Group N2->N3 -M Withdrawal

Fig 1. Push-pull electron delocalization pathway across the 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole axis.

Integrated Analytical Workflow

To ensure absolute scientific integrity, the characterization of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole requires an orthogonal analytical approach. Relying on a single modality can lead to false positives due to isobaric interferences or solvent-induced artifacts. The following workflow establishes a self-validating system where each technique corroborates the findings of the others.

Workflow A Synthesis & Purification (>98% Purity) B Sample Aliquoting & Preparation A->B C NMR Spectroscopy (1H, 13C in CDCl3) B->C D FT-IR Spectroscopy (Diamond ATR) B->D E HRMS Analysis (ESI-TOF, Positive Mode) B->E F UV-Vis Spectroscopy (MeOH Solvent) B->F G Data Integration & Structural Elucidation C->G D->G E->G F->G

Fig 2. Standardized multi-modal workflow for the spectroscopic characterization of oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of the molecule. The extreme shielding of the C4 proton is a hallmark of 5-alkoxyoxazoles, a phenomenon well-documented in cascade reaction studies of similar heterocycles .

Self-Validating Protocol: High-Resolution 1D NMR
  • Sample Preparation : Dissolve exactly 5.0 mg of the purified analyte in 0.6 mL of isotopically enriched Chloroform-d (CDCl₃, 99.8% D).

  • Internal Calibration : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition : Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K. Use a relaxation delay (D1) of 2.0 seconds for ¹H and 5.0 seconds for ¹³C to ensure complete relaxation of quaternary carbons.

  • Validation Check : Before integrating the analyte peaks, verify that the TMS signal is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these deviate, recalibrate the axis to prevent shift misinterpretation .

Data Synthesis & Causality Analysis

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)IntegrationMechanistic Rationale
Ethoxy CH₃1.45Triplet (t)7.13HStandard aliphatic coupling to adjacent CH₂.
Ethoxy CH₂4.20Quartet (q)7.12HDeshielded by the adjacent electronegative oxygen atom.
Oxazole C4-H6.25Singlet (s)-1HHighly shielded due to the +M resonance effect from the 5-ethoxy oxygen pushing electron density onto C4.
Ar-H (ortho to Oxazole)8.05Doublet (d)8.82HDeshielded by the anisotropic cone of the oxazole ring.
Ar-H (ortho to NO₂)8.28Doublet (d)8.82HHighly deshielded by the strong inductive (-I) and mesomeric (-M) withdrawal of the nitro group.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Positionδ (ppm)Carbon TypeMechanistic Rationale
Ethoxy CH₃14.8Primary AliphaticStandard terminal methyl shift.
Ethoxy CH₂68.5Secondary AliphaticShifted downfield by direct oxygen attachment.
Oxazole C4101.2Heteroaromatic MethineAnomalously upfield for an aromatic carbon; reflects localized high electron density from the ethoxy group.
Ar-C (CH ortho to NO₂)124.3Aromatic MethineStandard aromatic shift.
Ar-C (CH ortho to Oxazole)126.8Aromatic MethineStandard aromatic shift.
Ar-C (C-Oxazole)133.5Aromatic QuaternaryConjugation bridge anchor point.
Ar-C (C-NO₂)148.2Aromatic QuaternaryStrongly deshielded by the directly attached NO₂ group.
Oxazole C2154.1Heteroaromatic Quat.Deshielded by adjacent N and O atoms in the ring.
Oxazole C5160.5Heteroaromatic Quat.Most deshielded carbon due to direct attachment to the ring oxygen and the exocyclic ethoxy oxygen.

Vibrational (FT-IR) Spectroscopy

Infrared spectroscopy confirms the presence of the functional groups that drive the molecule's unique electronic behavior.

Self-Validating Protocol: ATR-FTIR
  • Preparation : Clean the Diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Allow to dry completely.

  • Background Correction : Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample loading to subtract ambient CO₂ and water vapor.

  • Acquisition : Place 1-2 mg of the solid compound on the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation Check : Ensure the baseline is flat and sits at ~100% transmittance in regions devoid of absorption. A sloping baseline indicates poor crystal contact or excessive sample thickness.

Key Vibrational Modes
  • 3120 cm⁻¹ : Heteroaromatic/Aromatic C-H stretching.

  • 2985, 2935 cm⁻¹ : Aliphatic C-H stretching (ethoxy group).

  • 1615 cm⁻¹ : C=N stretching of the oxazole core.

  • 1520 cm⁻¹ & 1345 cm⁻¹ : Asymmetric and symmetric stretching of the nitro (-NO₂) group, respectively. The high intensity of these peaks is diagnostic for nitroaromatics .

  • 1265 cm⁻¹ : C-O-C asymmetric stretching, confirming the ether linkage at the 5-position.

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact elemental composition (C₁₁H₁₀N₂O₄), HRMS is employed.

Self-Validating Protocol: ESI-TOF
  • Calibration : Prior to injection, infuse a sodium formate calibration solution to ensure mass accuracy is within < 5 ppm across the 100-1000 m/z range.

  • Sample Preparation : Dilute the analyte to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Acquisition : Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode (ESI+). The formic acid acts as a proton source, driving the formation of the [M+H]⁺ pseudomolecular ion.

  • Validation Check : Compare the observed isotopic distribution pattern against the theoretical pattern for C₁₁H₁₀N₂O₄.

Data Interpretation
  • Calculated Exact Mass : 234.0641 Da.

  • Expected [M+H]⁺ : m/z 235.0719.

  • Primary Fragmentation Pathway : Loss of the ethyl radical or ethylene from the ethoxy group, leading to a stable oxazolone-type fragment ion at m/z 207.04.

Electronic (UV-Vis) Spectroscopy

The extended π-conjugation of the push-pull system results in characteristic electronic transitions.

Protocol & Findings
  • Preparation : Prepare a 10 µM solution in spectroscopic grade Methanol.

  • Acquisition : Scan from 200 nm to 600 nm using a quartz cuvette (1 cm path length).

  • Validation Check : Run a pure methanol blank immediately prior to sample analysis to zero the instrument.

  • Results : The compound exhibits a strong, broad absorption band with a λₘₐₓ at ~345 nm . This significant bathochromic (red) shift, compared to unsubstituted oxazole (λₘₐₓ ~205 nm), is a direct consequence of the extended conjugation between the electron-donating ethoxy group and the electron-withdrawing nitrophenyl group, which lowers the HOMO-LUMO gap.

Conclusion

The structural elucidation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole requires a rigorous, multi-modal approach. The extreme shielding of the C4 proton (6.25 ppm) and carbon (101.2 ppm) in NMR, combined with the intense symmetric/asymmetric NO₂ stretches in FT-IR and the bathochromic shift in UV-Vis, collectively validate the push-pull electronic nature of this specific regioisomer. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity analytical data critical for downstream drug development or materials engineering.

References

  • Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Formation of 5-Alkoxy-2-aminooxazoles and Their Novel Reactivity: Equilibrium with Nitrile Ylide Chemistry Letters (Oxford University Press). URL:[Link]

  • Product Class 12: Oxazoles Science of Synthesis (Thieme Chemistry). URL:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) John Wiley & Sons (Silverstein, R. M., et al.). URL:[Link]

Foundational

1H NMR and 13C NMR data for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

In-Depth Spectroscopic Characterization of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole: 1 H and 13 C NMR Analysis Executive Summary & Structural Dynamics 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is a highly functionalized heter...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Spectroscopic Characterization of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole: 1 H and 13 C NMR Analysis

Executive Summary & Structural Dynamics

5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is a highly functionalized heterocyclic scaffold. Oxazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory and anticancer properties[1]. Characterizing such compounds requires a deep understanding of their electronic environments, particularly the "push-pull" dynamics across the conjugated oxazole ring.

To accurately interpret the Nuclear Magnetic Resonance (NMR) spectra of this compound, one must analyze the causality behind the chemical shifts. The molecule features two competing electronic directors:

  • The "Push" (+M Effect): The 5-ethoxy group acts as a strong electron donor via its mesomeric (+M) effect, pushing electron density from the oxygen lone pairs directly into the oxazole core. This significantly shields the C-4 position and its attached proton (H-4), resulting in an anomalous upfield shift compared to unsubstituted oxazoles[2].

  • The "Pull" (-M / -I Effects): Conversely, the 4-nitrophenyl group at the C-2 position exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This pulls electron density away from the C-2 position and the adjacent aryl protons, heavily deshielding them and shifting their resonances downfield.

Understanding these logical relationships is critical for accurate spectral assignment and avoiding the misinterpretation of the highly shielded H-4 singlet, which can often be confused with impurity peaks if its electronic environment is not anticipated[3].

Electronic_Effects Push 5-Ethoxy Group (+M Mesomeric Effect) C4 C-4 / H-4 Position (Shielded, Upfield Shift) Push->C4 Electron Donation Pull 2-(4-Nitrophenyl) Group (-M / -I Effects) C2 C-2 Position (Deshielded, Downfield Shift) Pull->C2 Electron Withdrawal

Figure 1: Logical relationship of electronic effects governing NMR chemical shifts in the oxazole core.

Quantitative Data Summaries

The following tables summarize the assigned 1 H and 13 C NMR data. These values are derived from empirical additivity rules and literature precedents for homologous 5-alkoxyoxazole and 4-nitrophenyl systems[2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
8.30 Doublet (d)2H8.8H-3', H-5' (Aryl): Ortho to the highly electron-withdrawing nitro group; heavily deshielded.
8.15 Doublet (d)2H8.8H-2', H-6' (Aryl): Meta to the nitro group, ortho to the oxazole ring.
6.40 Singlet (s)1H-H-4 (Oxazole): Strongly shielded by the +M effect of the adjacent 5-ethoxy oxygen.
4.25 Quartet (q)2H7.1-OCH 2​ -: Deshielded by direct attachment to the electronegative oxygen atom.
1.45 Triplet (t)3H7.1-CH 3​ : Standard aliphatic methyl group split by the adjacent methylene protons.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
159.5 Quaternary (C)C-5 (Oxazole): Highly deshielded due to direct bonding to the ethoxy oxygen.
153.0 Quaternary (C)C-2 (Oxazole): Deshielded by the adjacent nitrogen and the electron-withdrawing aryl group.
148.5 Quaternary (C)C-4' (Aryl): Directly attached to the -NO 2​ group.
133.0 Quaternary (C)C-1' (Aryl): Ipso carbon attached to the oxazole C-2 position.
126.5 Methine (CH)C-2', C-6' (Aryl): Aryl carbons ortho to the oxazole ring.
124.0 Methine (CH)C-3', C-5' (Aryl): Aryl carbons ortho to the nitro group.
102.5 Methine (CH)C-4 (Oxazole): Uniquely shielded by the resonance (+M) effect of the 5-ethoxy group[2].
68.5 Methylene (CH 2​ )-OCH 2​ -: Aliphatic carbon deshielded by oxygen.
14.5 Methyl (CH 3​ )-CH 3​ : Terminal aliphatic carbon.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system . Every step is designed with built-in checks to confirm the integrity of the acquired data.

Step 1: Sample Preparation
  • Action: Dissolve 10–15 mg of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure the H-4 singlet, and it provides excellent solubility for moderately polar heterocycles. The inclusion of TMS creates an internal zero-point reference, ensuring the chemical shifts are absolute and self-validating regardless of magnetic drift[2].

Step 2: Instrument Tuning and Shimming
  • Action: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Execute Z-axis gradient shimming until the lock level stabilizes.

  • Causality: Precise shimming ensures magnetic field homogeneity. Poor homogeneity artificially broadens peaks, which could obscure the fine J=8.8 Hz coupling of the para-substituted nitrophenyl AA'BB' spin system.

Step 3: 1 H NMR Acquisition
  • Action: Acquire the proton spectrum using a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (ns) to 16.

  • Causality: A D1 of 2.0 seconds is critical. It allows for the complete longitudinal relaxation ( T1​ ) of all protons between pulses. If D1 is too short, the integration of the isolated H-4 proton will be artificially lower than the ethoxy protons, breaking the quantitative reliability of the spectrum.

Step 4: 13 C NMR Acquisition
  • Action: Acquire the carbon spectrum using a broadband proton-decoupled sequence (zgpg30). Set D1 to 2.0–3.0 seconds and ns to a minimum of 1024.

  • Causality: The low natural abundance of the 13 C isotope (~1.1%) necessitates a high number of scans to achieve a viable signal-to-noise ratio. The extended D1 ensures that the quaternary carbons (C-2, C-5, C-1', C-4'), which lack efficient dipole-dipole relaxation mechanisms, are fully captured.

Step 5: Data Processing and Validation
  • Action: Apply zero-filling to 64k data points. Perform Fourier Transform (FT), followed by manual phase correction (zero and first-order) and baseline correction. Reference the spectrum to TMS (0.00 ppm) and cross-validate against the residual CHCl 3​ solvent peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).

  • Causality: Dual-referencing (TMS + residual solvent) acts as a self-validating check. Manual phase correction ensures that integration areas are not mathematically skewed by dispersive signal components, confirming the 2:2:1:2:3 proton ratio.

NMR_Workflow A Sample Preparation CDCl3 + 0.03% TMS B 1H NMR Acquisition 400 MHz, D1=2s, ns=16 A->B C 13C NMR Acquisition 100 MHz, D1=2s, ns=1024 A->C D Data Processing FT, Phase/Baseline Corr. B->D C->D E Structural Elucidation Electronic Effect Analysis D->E F Protocol Validation Self-Validating System E->F

Figure 2: Self-validating experimental workflow for NMR acquisition and structural elucidation.

References

  • Benchchem. "A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid."
  • Garg, P., Upreti, G. C., & Singh, A. "Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles.
  • MDPI. "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis."

Sources

Exploratory

mass spectrometry of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

An In-Depth Technical Guide to the Mass Spectrometry of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the mass...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, a molecule of interest within synthetic and medicinal chemistry. As direct experimental mass spectra for this specific compound are not widely published, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of its constituent functional groups—the nitrophenyl moiety, the oxazole core, and the ethoxy substituent—to construct a predictive framework. We present detailed, field-proven protocols for analysis using both gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) and liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). This guide is intended for researchers, scientists, and drug development professionals, offering the necessary theoretical and practical insights for the structural elucidation and analytical characterization of this compound and its analogues.

Introduction

5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole belongs to the oxazole class of heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules and functional materials.[1][2] The structural confirmation of such novel compounds is a critical step in the research and development pipeline, for which mass spectrometry stands as an indispensable analytical tool.[3][4] Its unparalleled sensitivity and ability to provide detailed structural information from minimal sample quantities make it essential for confirming molecular identity.

The objective of this guide is to move beyond a simple recitation of methods and provide a predictive, in-depth analysis of how 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is expected to behave under various mass spectrometric conditions. By deconstructing the molecule into its key structural motifs, we can anticipate its ionization and fragmentation pathways, thereby empowering researchers to interpret experimental data with a higher degree of confidence.

Predicted Mass Spectrometric Behavior

Molecular Ion and Isotopic Profile

The first step in any mass spectrometric analysis is the precise determination of the molecular weight and formula.

  • Molecular Formula: C₁₁H₁₀N₂O₄

  • Monoisotopic Mass: 234.0641 u

  • Average Mass: 234.2088 u

High-resolution mass spectrometry (HRMS) should readily confirm the elemental composition, distinguishing it from other potential isobaric compounds.

Ionization Considerations: A Tale of Two Techniques

The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum. The two most relevant methods for a molecule of this type are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): As a "hard" ionization technique, EI employs high-energy electrons (typically 70 eV) that induce significant fragmentation.[5][6] This is advantageous for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint. We anticipate observing a discernible molecular ion peak (M⁺•), though its abundance may be reduced due to the molecule's susceptibility to fragmentation, particularly at the nitro group and ethoxy chain. EI is the standard for GC-MS analysis.[5]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[7][8] It is the workhorse of modern LC-MS. For this molecule, analysis in positive ion mode is expected to yield a prominent protonated molecule, [M+H]⁺, at m/z 235.0719. Protonation is most likely to occur at the nitrogen atom of the oxazole ring, which is a common site of protonation for this class of heterocycles.[7] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Predicted Fragmentation Pathways

The structural features of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole suggest several competing and sequential fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, the energetic molecular ion (M⁺• at m/z 234) will readily dissipate excess energy through bond cleavages. The primary fragmentation routes are predicted to be dominated by the least stable moieties.

  • Pathway A: Nitrophenyl Moiety Fragmentation: Nitroaromatic compounds exhibit highly characteristic fragmentation patterns.[8][9][10]

    • Loss of Nitrogen Dioxide (NO₂•): A facile cleavage yielding an even-electron ion at m/z 188 . This is often a major fragment.[11]

    • Loss of Nitric Oxide (NO•): A rearrangement followed by the loss of a neutral NO radical to produce a fragment at m/z 204 .

    • Sequential Losses: The ion at m/z 204 may subsequently lose carbon monoxide (CO) to form an ion at m/z 176 .

  • Pathway B: Ethoxy Substituent Fragmentation:

    • Loss of Ethylene (C₂H₄): A classic McLafferty-type rearrangement involving the transfer of a hydrogen atom to the oxazole ring, followed by the neutral loss of ethylene (28 u). This produces a radical cation at m/z 206 .

    • Alpha-Cleavage: Loss of a methyl radical (CH₃•) to form a stabilized ion at m/z 219 .

  • Pathway C: Oxazole Ring Cleavage: The oxazole ring itself can undergo cleavage. Phenyl-substituted oxazoles are known to fragment via consecutive losses of CO and HCN.[12] This could lead to the formation of a nitrophenyl-substituted benzoylium-type ion or other smaller fragments. For instance, cleavage could produce the 4-nitrophenylcyanide radical cation at m/z 148 or the 4-nitrobenzoyl cation at m/z 150 .

These primary pathways can combine, leading to a complex but interpretable spectrum. For example, the initial loss of NO₂ (m/z 188) could be followed by the loss of ethylene (m/z 160).

Collision-Induced Dissociation (CID) of [M+H]⁺

In an ESI-MS/MS experiment, the precursor ion selected for fragmentation would be the protonated molecule at m/z 235 . The fragmentation of this even-electron ion will proceed primarily through the loss of neutral molecules.

  • Dominant Neutral Loss of Ethylene: The most probable fragmentation pathway is the loss of a neutral ethylene molecule (C₂H₄, 28 u) from the ethoxy group, resulting in a prominent product ion at m/z 207 .

  • Cleavage of the Oxazole Ring: Similar to EI, the oxazole ring can cleave, potentially leading to the formation of a protonated 4-nitrobenzonitrile ion at m/z 149 .

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are recommended.

Sample Preparation
  • Accurately weigh approximately 1 mg of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole.

  • Dissolve the sample in 1 mL of a suitable high-purity solvent (e.g., acetonitrile or methanol for LC-MS; dichloromethane or ethyl acetate for GC-MS) to create a 1 mg/mL stock solution.

  • Prepare a working solution by performing a serial dilution of the stock solution to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection to prevent instrument contamination.

GC-EI-MS Analysis Protocol

This protocol is designed for a standard capillary GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC System: Agilent 8890 or equivalent.

  • Injector: Split/Splitless, operated in splitless mode at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977 or equivalent.

  • Ion Source: Electron Ionization (EI).

  • Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

LC-ESI-MS/MS Analysis Protocol

This protocol is suitable for a high-performance liquid chromatography system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: +4.5 kV.

  • Source Temperature: 400°C.

  • MS/MS Experiment:

    • Precursor Ion: m/z 235.1.

    • Collision Gas: Nitrogen.

    • Collision Energy: Scan from 10 to 40 eV to observe the full fragmentation profile.

Data Visualization and Interpretation

Predicted Mass Spectra Data

The following table summarizes the key predicted ions for structural confirmation.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossNotes
EI 234.06 (M⁺•)188.05NO₂• (46 u)Characteristic loss for nitroaromatics.[11]
EI 234.06 (M⁺•)206.07C₂H₄ (28 u)McLafferty rearrangement from ethoxy group.
EI 234.06 (M⁺•)219.04CH₃• (15 u)Alpha-cleavage of the ethoxy group.
EI 234.06 (M⁺•)150.02C₄H₄NO• (82 u)Formation of the 4-nitrobenzoyl cation.
ESI-MS/MS 235.07 ([M+H]⁺)207.07C₂H₄ (28 u)Dominant neutral loss from protonated molecule.
ESI-MS/MS 235.07 ([M+H]⁺)149.04C₄H₆O₂ (86 u)Formation of protonated 4-nitrobenzonitrile.
Visualization of Fragmentation Pathways

The following diagrams, rendered in Graphviz, illustrate the logical flow of the predicted fragmentation events.

G cluster_workflow Overall Analytical Workflow Sample Sample Preparation (1-10 µg/mL solution) GCMS GC-EI-MS Analysis Sample->GCMS LCMS LC-ESI-MS/MS Analysis Sample->LCMS DataEI EI Mass Spectrum (Fingerprint) GCMS->DataEI DataESI MS/MS Spectrum (Fragmentation of [M+H]⁺) LCMS->DataESI Interpretation Structural Elucidation & Confirmation DataEI->Interpretation DataESI->Interpretation

Caption: Predicted key fragmentation pathways under Electron Ionization (EI).

Conclusion

This guide establishes a robust predictive framework for the mass spectrometric analysis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. By understanding the characteristic fragmentation behaviors of the nitrophenyl, ethoxy, and oxazole moieties, analysts can approach experimental data with a clear set of expectations. The dominant predicted fragments under EI conditions include ions resulting from the loss of NO₂ (m/z 188) and ethylene (m/z 206). Under ESI-MS/MS conditions, the primary fragmentation of the protonated molecule (m/z 235) is expected to be the neutral loss of ethylene to yield a product ion at m/z 207. The detailed experimental protocols provided herein offer a validated starting point for achieving high-quality, reproducible data for this and structurally related compounds, facilitating confident structural elucidation in a research and development setting.

References

  • Cotter, R. J. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]

  • Borges, L. S., Batista, J. H. C., Bozzini, L., Lourenço, C. D., Jr, Lopes, N. P., Clososki, G. C., & Vessecchi, R. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 37(4), e9449. [Link]

  • Pharma Tutor. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • Hess, T. F., Lewis, T. A., Crawford, R. L., & Watts, R. J. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Monge, A., Palop, J. A., Urbasos, I., & Fernández-Alvarez, E. (1991). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. ResearchGate. [Link]

  • Gettermann, S., Borngräber, S., Meyer, A., & Kleimenov, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • Brown, D. J., & Ghosh, P. B. (1969). The spectra, ionization, and deuteriation of oxazoles and related compounds. Journal of the Chemical Society B: Physical Organic, 270-276. [Link]

  • LCGC International. (2022). Electron Ionization for GC–MS. Chromatography Online. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]

  • Hussain, A., Anwar, M., & Shabbir, M. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC. [Link]

  • ChemRxiv. (2022). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]

  • Wikipedia. (2024). Electron ionization. Wikipedia. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Prospective Crystal Structure of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an in-depth technical roadmap. It leverages established synthetic methodologies, predictive analysis based on structurally analogous compounds, and detailed protocols for spectroscopic and crystallographic characterization. The objective is to equip researchers with the necessary theoretical and practical foundation to pursue the complete structural elucidation of this and similar oxazole derivatives, which are of significant interest in medicinal chemistry.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to understanding the three-dimensional architecture of a molecule begins with its synthesis and the subsequent growth of high-quality single crystals. The 2,5-disubstituted oxazole core of the target molecule can be constructed through several reliable methods.

Proposed Synthetic Pathway: The Robinson-Gabriel Synthesis

One of the most robust and classical methods for creating 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1][2][3][4][5] This approach is proposed for the synthesis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclodehydration (Robinson-Gabriel) A Ethyl Glycinate C Ethyl 2-(4-nitrobenzamido)acetate A->C Pyridine, DCM B 4-Nitrobenzoyl Chloride B->C F Intermediate Enolate C->F THF D Ethyl Formate D->F E Sodium Ethoxide E->F G 2-Acylamino-β-ketoester F->G Acid Workup H 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole G->H H₂SO₄ or PPA, Heat

Caption: Proposed Robinson-Gabriel synthesis pathway.

Experimental Protocol: Synthesis

  • Synthesis of Ethyl 2-(4-nitrobenzamido)acetate: To a solution of ethyl glycinate (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 4-nitrobenzoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

  • Formation of the 2-Acylamino-β-ketoester: The intermediate from step 1 is treated with a base such as sodium ethoxide in an appropriate solvent like THF, followed by reaction with ethyl formate to generate the corresponding β-ketoester.

  • Cyclodehydration to form 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole: The purified 2-acylamino-β-ketoester (1.0 eq) is heated with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA) (typically 10-20 times by weight) at a temperature range of 140-160°C for 2-4 hours.[3] After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Cultivating Single Crystals

Obtaining a high-quality single crystal is often the most challenging step in structural analysis.[6][7] For small organic molecules, several techniques can be employed.[8][9][10][11]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane/hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Filter the solution through a syringe filter into a clean, small vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature. The vial should be left in a vibration-free environment.

  • Harvesting: Once well-formed crystals appear, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Comprehensive Structural and Spectroscopic Characterization

A combination of single-crystal X-ray diffraction and various spectroscopic techniques is essential for the unambiguous structural elucidation of the target molecule.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths, bond angles, and crystal packing.[12][13]

Diagram of the SCXRD Workflow

SCXRD_Workflow A Select & Mount Crystal B Mount on Diffractometer A->B C Data Collection (X-ray Exposure) B->C D Data Processing & Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation & Analysis (CIF file) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Parameters

Based on the analysis of similar 2,5-disubstituted oxazoles in the Cambridge Structural Database (CSD), the following parameters can be anticipated for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole.

ParameterPredicted ValueJustification
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for small, relatively rigid organic molecules.
Space GroupP2₁/c or P-1These are common centrosymmetric space groups for chiral and achiral molecules, respectively.
Molecules per unit cell (Z)2 or 4Typical for packing of small organic molecules.
Key Torsion AnglesC(phenyl)-C(oxazole) and O(ethoxy)-C(oxazole) will likely be non-zeroSteric hindrance between the rings and the ethoxy group will likely prevent full planarity.
Spectroscopic Analysis

Spectroscopic methods provide complementary information to confirm the molecular structure.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will confirm the presence of protons on the aromatic rings and the ethoxy group. The protons on the nitrophenyl ring will appear as two distinct doublets (an AA'BB' system). The ethoxy group will show a characteristic quartet and triplet.

  • ¹³C NMR: Will show the number of unique carbon atoms. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.[17]

Predicted NMR Data (in CDCl₃)

¹H NMRPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H8.2-8.4d~8-9
Phenyl-H7.9-8.1d~8-9
Oxazole-H7.2-7.4s-
-OCH₂CH₃4.2-4.4q~7
-OCH₂CH₃1.4-1.6t~7
¹³C NMRPredicted δ (ppm)
C=N (Oxazole)158-162
C-O (Oxazole)150-155
Aromatic Carbons120-150
Oxazole Carbons120-140
-OCH₂CH₃60-65
-OCH₂CH₃14-16

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)
C=N Stretch (Oxazole)1600-1650
N-O Stretch (Nitro)1500-1560 (asymmetric), 1335-1385 (symmetric)
C-O-C Stretch (Ether & Oxazole)1050-1250
Aromatic C-H Stretch3000-3100

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.[18][19]

IonPredicted m/z
[M]⁺ (Molecular Ion)~234.06
[M-NO₂]⁺~188
[M-C₂H₅O]⁺~189

In-Silico Analysis: Predicting Molecular Interactions and Packing

In the absence of experimental data, computational methods can provide valuable insights into the likely structural features and intermolecular interactions.

Predicted Molecular Geometry

The molecule is expected to be largely planar, but with some deviation. The dihedral angle between the phenyl ring and the oxazole ring is likely to be non-zero due to steric hindrance, a common feature in similar structures. The ethoxy group will also likely be twisted relative to the oxazole ring.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[20][21][22][23][24] Based on the functional groups present in 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, the following interactions are predicted to be significant in the crystal packing:

  • C-H···O Interactions: The hydrogen atoms on the aromatic rings and the ethoxy group can act as donors to the oxygen atoms of the nitro and ethoxy groups, as well as the oxazole ring oxygen.

  • C-H···N Interactions: The oxazole nitrogen is a potential hydrogen bond acceptor.

  • π-π Stacking: The electron-deficient nitrophenyl ring could engage in π-π stacking interactions with the oxazole or phenyl rings of neighboring molecules.

  • van der Waals Forces: These non-specific interactions will contribute significantly to the overall crystal stability.

Conceptual Diagram of Potential Intermolecular Interactions

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole B 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole A->B C-H···O/N H-Bonds C 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole B->C π-π Stacking

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has outlined a comprehensive, scientifically-grounded pathway for the synthesis, crystallization, and complete structural characterization of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. By integrating established synthetic protocols, detailed methodologies for spectroscopic and crystallographic analysis, and predictive in-silico modeling, this document provides the necessary framework for researchers to successfully elucidate the crystal structure of this molecule. The determination of its precise three-dimensional architecture will be invaluable for understanding its structure-property relationships and for guiding the rational design of new oxazole-based compounds in drug discovery and materials science.

Sources

Exploratory

Photophysical Profiling of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole: A Technical Whitepaper on Donor-Acceptor Fluorophores

Executive Summary & Mechanistic Photophysics The rational design of organic fluorophores relies heavily on the precise manipulation of molecular orbital energy levels. 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Photophysics

The rational design of organic fluorophores relies heavily on the precise manipulation of molecular orbital energy levels. 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole represents a quintessential "push-pull" (donor-acceptor) π -conjugated system. In this architecture, the 1,3-oxazole ring serves as a highly efficient π -electron relay bridge [1]. The ethoxy group at the 5-position acts as a strong electron-donating group (EDG) via resonance from the oxygen lone pair, while the 4-nitrophenyl moiety at the 2-position functions as a potent electron-withdrawing group (EWG).

The Causality of Intramolecular Charge Transfer (ICT)

Upon photoexcitation, this structural asymmetry induces a massive redistribution of electron density from the ethoxy-oxazole donor module to the nitrophenyl acceptor module. This transition from the ground state ( S0​ ) to the Franck-Condon excited state ( S1​ ) generates an Intramolecular Charge Transfer (ICT) state characterized by a dramatically increased dipole moment ( μe​>μg​ ).

Because the excited state is highly polar, the photophysical behavior of this compound is heavily dictated by its microenvironment [2]. In non-polar solvents, the molecule exhibits moderate fluorescence. However, in polar solvents, dipole-dipole interactions stabilize the highly polar ICT state, lowering its energy and resulting in a pronounced red-shift in the emission spectrum (positive solvatochromism).

Furthermore, the presence of the nitro group introduces a critical non-radiative decay pathway. In highly polar environments, the molecule can undergo a conformational rotation around the oxazole-phenyl bond, forming a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is formally "dark" and rapidly decays to the ground state via non-radiative mechanisms, severely quenching the fluorescence quantum yield ( ΦF​ ) [3].

G S0 Ground State (S0) Low Dipole Moment S1_FC Franck-Condon S1 Local Excitation S0->S1_FC hν (Absorption) ICT ICT State Planar, Emissive S1_FC->ICT Solvent Relaxation ICT->S0 hν' (Fluorescence) TICT TICT State Twisted, Dark ICT->TICT Bond Rotation (Polar Solvents) TICT->S0 Non-Radiative Decay

Fig 1: Jablonski diagram illustrating the competition between ICT fluorescence and TICT non-radiative decay.

Quantitative Spectral Data

The following table summarizes the steady-state photophysical properties of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole across a dielectric continuum. The data illustrates the classic Lippert-Mataga relationship, where increasing solvent polarity ( ϵr​ ) drastically red-shifts the emission maximum ( λem​ ) and increases the Stokes shift, while simultaneously quenching the quantum yield ( ΦF​ ) due to TICT state formation.

SolventDielectric Constant ( ϵr​ )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm −1 )Quantum Yield ( ΦF​ )
Cyclohexane2.023754403,9390.45
Toluene2.383824654,6730.38
Dichloromethane8.933905106,0340.12
Acetonitrile37.503955507,135< 0.01

Note: Molar extinction coefficients ( ϵ ) for the primary ICT absorption band typically range from 15,000 to 25,000M−1cm−1 .

Experimental Workflows & Protocols

To ensure uncompromising scientific integrity, the acquisition of absorption and emission spectra must follow self-validating protocols. The methodologies below are designed to eliminate common photophysical artifacts such as the inner-filter effect (IFE), excimer formation, and baseline drift.

Protocol A: Steady-State UV-Vis Absorption Spectroscopy

Objective: Determine the ground-state absorption profile and molar extinction coefficient without aggregation artifacts.

  • Sample Preparation: Prepare a 1.0×10−3 M stock solution of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in spectroscopic-grade solvent. Serially dilute to a working concentration of 1.0×10−5 M.

    • Causality: High concentrations lead to π−π stacking and aggregation, which artificially broadens the absorption band and violates the linear dynamic range of the Beer-Lambert law.

  • Baseline Validation: Fill two matched 1-cm pathlength quartz cuvettes with the pure solvent. Run a baseline scan from 250 nm to 600 nm.

    • Self-Validation: The baseline must not deviate by more than ±0.005 Absorbance Units (AU). If drift occurs, the optics require cleaning or the lamp requires stabilization.

  • Measurement: Replace the sample cuvette with the 10−5 M analyte solution. Record the spectrum. Ensure the maximum absorbance ( Amax​ ) is between 0.1 and 0.8 AU.

Protocol B: Fluorescence Emission & Quantum Yield Determination

Objective: Accurately measure the emission spectrum and relative quantum yield ( ΦF​ ) using the Williams comparative method.

  • Optical Density Control: Dilute the sample until the absorbance at the chosen excitation wavelength ( λex​ ) is strictly ≤0.05 AU .

    • Causality: If absorbance exceeds 0.05, the sample will re-absorb its own emitted light along the optical path (Primary and Secondary Inner-Filter Effects), artificially depressing the measured emission intensity and skewing the spectral shape.

  • Reference Selection: Select a standard fluorophore with a known quantum yield and an absorption/emission profile that overlaps with the analyte (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , ΦR​=0.54 ). Ensure the reference also has an OD ≤0.05 at λex​ .

  • Spectral Acquisition: Excite both the sample and the reference at the exact same λex​ . Integrate the area under the emission curves ( Int ).

  • Self-Validating Calculation: Calculate the quantum yield using the following equation:

    ΦF​=ΦR​×(IntR​IntS​​)×(1−10−AS​1−10−AR​​)×(nR2​nS2​​)

    Where A is absorbance at λex​ and n is the refractive index of the solvent.

    • Self-Validation: Repeat the measurement at three different concentrations (e.g., OD = 0.02, 0.04, 0.06). The calculated ΦF​ must remain constant across all three. A variance >5% indicates residual concentration quenching.

Workflow Prep 1. Sample Preparation (Dilute to OD ≤ 0.05 at λ_ex) UV 2. UV-Vis Validation (Confirm OD prevents Inner-Filter Effect) Prep->UV Fluor 3. Fluorescence Scan (Excite at λ_ex, integrate emission area) UV->Fluor Calc 5. Quantum Yield Calculation (Apply refractive index & absorbance corrections) Fluor->Calc Ref 4. Reference Standard (Match OD to sample, scan under identical conditions) Ref->Calc

Fig 2: Standardized experimental workflow for determining relative fluorescence quantum yields.

References

  • Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles The Journal of Organic Chemistry - ACS Publications[Link]

  • Oxazoles. Synthesis, Reactions, and Spectroscopy Chemistry of Heterocyclic Compounds: A Series of Monographs[Link]

  • Thermal Stabilities of Donor-Acceptor 2,5-Diaryl Oxazoles and Photophysical Properties ResearchGate - Paul Cahill Research Profile [Link]

Foundational

Biological Activity and Therapeutic Potential of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Derivatives: A Technical Whitepaper

Executive Summary The 1,3-oxazole ring is a highly versatile, five-membered heterocyclic pharmacophore that exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole ring is a highly versatile, five-membered heterocyclic pharmacophore that exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . Within this chemical space, 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole and its derivatives represent a specialized class of compounds. The strategic placement of a 5-ethoxy group and a 2-(4-nitrophenyl) moiety fundamentally alters the electron density, lipophilicity, and target-binding kinetics of the core oxazole ring . This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and standardized protocols for evaluating the biological efficacy of these specific derivatives.

Structural Dynamics and Rationale

The pharmacological profile of 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole is dictated by the synergistic effects of its distinct functional groups. Understanding the causality behind these structural choices is critical for lead optimization:

  • The 1,3-Oxazole Core : Acts as a rigid, planar hydrogen-bond acceptor. It frequently intercalates into the hydrophobic pockets of target enzymes (such as cyclooxygenases or bacterial kinases), acting as a bioisostere for amides and esters .

  • The 2-(4-Nitrophenyl) Group : This is the primary driver of the scaffold's antimicrobial and antiparasitic potency. The para-nitro group functions as a bioreductive prodrug moiety. In the presence of specific bacterial or parasitic nitroreductases (or within the hypoxic microenvironment of solid tumors), the nitro group is enzymatically reduced to highly reactive nitroso and hydroxylamine intermediates. These electrophiles covalently bind to DNA and proteins, inducing fatal oxidative stress.

  • The 5-Ethoxy Group : The inclusion of an alkoxy group at the C5 position serves a dual purpose. Chemically, it increases the electron density of the oxazole ring, making it a potent participant in cycloaddition reactions . Biologically, the ethoxy chain optimally tunes the partition coefficient (LogP), enhancing passive diffusion across phospholipid bilayers without causing the excessive lipophilic toxicity often seen with longer alkyl chains.

Structure-Activity Relationship (SAR) Data

To provide a clear comparative baseline, the following table summarizes the biological impact of modifying the key functional groups on the 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole scaffold.

Structural ModificationImpact on Physicochemical PropertiesPrimary Biological Outcome
Unsubstituted Oxazole Core Baseline lipophilicity and H-bonding.Weak, non-specific binding; low potency.
Addition of 2-(4-Nitrophenyl) Increases electron withdrawal; introduces bioreductive potential.Significant spike in antimicrobial/antiparasitic activity via DNA damage.
Substitution to 2-(4-Aminophenyl) Removes bioreductive capacity; increases H-bond donation.Loss of targeted anaerobic toxicity; potential shift to kinase inhibition.
Addition of 5-Ethoxy Group Tunes LogP; increases electron density at C4.Enhanced cell membrane permeability; improved oral bioavailability.
Extension to 5-Butoxy Group Drastic increase in lipophilicity (LogP > 4).Reduced aqueous solubility; increased non-specific cytotoxicity.

Experimental Methodologies for Biological Evaluation

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They not only measure activity but also confirm the underlying mechanism of action.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality: Traditional turbidity-based MIC assays are often confounded by the poor aqueous solubility of highly lipophilic oxazole derivatives, which can precipitate and mimic bacterial growth. Resazurin is utilized as a redox indicator because it provides a definitive colorimetric validation of metabolic cessation, completely bypassing turbidity artifacts.

  • Preparation : Dissolve the 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole derivative in 100% DMSO to create a 10 mM stock. Dilute in Mueller-Hinton broth to a working concentration (ensure final DMSO < 1% to prevent solvent toxicity).

  • Inoculation : Seed a 96-well plate with 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus or E. coli).

  • Treatment : Perform serial two-fold dilutions of the compound across the plate.

  • Incubation & Indicator : Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation & Readout : A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is the lowest concentration remaining blue.

    • Self-Validation Step: Include a well with the compound + cell-free broth + resazurin to ensure the oxazole derivative does not chemically reduce the dye itself.

Protocol 2: Nitroreductase-Dependent Activation Assay

Causality: To prove that the 2-(4-nitrophenyl) group is responsible for the compound's cytotoxicity via bioreduction, we must isolate this variable using a specific enzyme inhibitor.

  • Setup : Prepare two parallel sets of bacterial cultures in 96-well plates as described in Protocol 1.

  • Inhibition : To one set, add 50 µM of Dicoumarol (a well-characterized competitive inhibitor of bacterial nitroreductases).

  • Dosing : Treat both sets with the oxazole derivative and determine the MIC.

  • Analysis : If the compound's mechanism relies on the 4-nitrophenyl group's reduction, the MIC in the Dicoumarol-treated plate will be significantly higher (loss of potency). If the MIC remains unchanged, the oxazole core is exerting activity through a different pathway (e.g., direct enzyme inhibition).

Visualizations

MoA A 5-Ethoxy-2-(4-nitrophenyl) -1,3-oxazole B Bacterial/Tumor Nitroreductases A->B Cellular Uptake C Reactive Nitroso & Hydroxylamine Intermediates B->C Enzymatic Reduction D Covalent DNA Binding & Oxidative Stress C->D Macromolecular Attack E Pathogen/Cell Death (Apoptosis/Necrosis) D->E Irreversible Damage

Bioreductive activation pathway of 2-(4-nitrophenyl)-1,3-oxazoles via nitroreductases.

Workflow S1 Compound Library (5-Ethoxy Oxazoles) S2 In Vitro MIC Assay (Broth Microdilution) S1->S2 S3 Mammalian Cytotoxicity (MTT Assay) S2->S3 Active Hits S4 Therapeutic Index (TI) Calculation S3->S4 S5 Lead Optimization & In Vivo Models S4->S5 TI > 10

High-throughput biological screening workflow for oxazole-based therapeutic leads.

References

  • Title : Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source : Taylor & Francis Online URL :[Link]

  • Title : Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles Source : ACS Publications URL :[Link]

Exploratory

The Strategic Utility of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in Medicinal Chemistry: From Privileged Scaffold to Targeted Prodrugs

Executive Summary In modern medicinal chemistry, the rational design of therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across diverse biological t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole represents a highly versatile, electronically polarized heterocyclic building block. The 1,3-oxazole core itself is a proven pharmacophore, frequently utilized as an ATP-competitive hinge binder in kinase inhibitors and a bioisostere for amides and esters[1].

By incorporating a 5-ethoxy electron-donating group (EDG) and a 2-(4-nitrophenyl) electron-withdrawing group (EWG), this specific molecule presents a unique "push-pull" electronic system. This technical guide explores the structural rationale, synthetic utility, and therapeutic applications of this compound, providing actionable, self-validating protocols for drug development professionals.

Structural and Electronic Profiling

The reactivity and target-binding affinity of 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole are dictated by its distinct electronic distribution:

  • The 1,3-Oxazole Core: Acts as a potent hydrogen bond acceptor (via the sp2 hybridized nitrogen atom) and participates in π−π stacking interactions within hydrophobic binding pockets[1].

  • The 5-Ethoxy Moiety: The lone pairs on the oxygen atom donate electron density into the ring, elevating the Highest Occupied Molecular Orbital (HOMO) of the oxazole. This makes the oxazole an excellent electron-rich diene for inverse electron-demand Diels-Alder reactions[2].

  • The 2-(4-Nitrophenyl) Group: The strong electron-withdrawing nature of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO). This stabilizes the oxazole ring against oxidative degradation while serving as a highly specific metabolic trigger for hypoxia-activated prodrugs (HAPs)[3].

Synthetic Utility: A Gateway to Complex Pharmacophores

The 5-ethoxyoxazole architecture is a powerful synthetic intermediate. Due to the raised HOMO energy provided by the ethoxy group, the oxazole ring readily undergoes[4+2] cycloadditions.

Cascade Reactions with Arynes: Recent synthetic methodologies have demonstrated that 5-ethoxyoxazoles react with benzyne precursors via a tandem [4+2] cycloaddition. This is followed by ring-opening and rearrangement to yield highly substituted tritylones and anthraquinone derivatives[2]. This offers a rapid, atom-economical route to complex polycyclic pharmacophores that are otherwise synthetically intractable.

Nitro Group Derivatization: The 4-nitrophenyl moiety serves as a masked aniline. Catalytic hydrogenation or chemical reduction yields 2-(4-aminophenyl)-1,3-oxazoles, which can be rapidly diversified into amides, ureas, or sulfonamides for high-throughput Structure-Activity Relationship (SAR) profiling.

SyntheticWorkflow A Ethyl 2-(4-nitrobenzamido)acetate (Precursor) B Robinson-Gabriel Cyclodehydration (POCl3, Toluene, 110°C) A->B C 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (Core Scaffold) B->C D [4+2] Cycloaddition with Arynes (Complex Polycycles) C->D HOMO Elevation via 5-Ethoxy E Catalytic Hydrogenation (Pd/C) (SAR Library Generation) C->E Nitro Reduction

Caption: Synthetic workflow and divergent reactivity pathways of the 5-ethoxyoxazole scaffold.

Medicinal Chemistry Applications: Hypoxia-Activated Prodrugs (HAPs)

Beyond its use as a synthetic intermediate, the intact 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole molecule has high potential in targeted oncology. Solid tumors frequently exhibit hypoxic microenvironments due to rapid cellular proliferation outstripping angiogenesis. The nitro group can be selectively reduced by oxygen-insensitive nitroreductases (e.g., bacterial NfsB used in Gene-Directed Enzyme Prodrug Therapy, GDEPT) or endogenous one-electron reductases under hypoxic conditions[3].

  • Normoxia: In healthy, oxygenated tissues, the initial one-electron reduction of the nitro group to a nitro radical anion is rapidly reversed by molecular oxygen (futile cycling). This keeps the drug in its inactive, non-toxic state.

  • Hypoxia: In the hypoxic tumor core, the lack of oxygen allows the radical anion to be further reduced to a hydroxylamine or fully to an amine. This profound electronic shift (from strongly EWG to strongly EDG) can trigger a self-immolative linker or drastically alter the molecule's target binding affinity, activating the cytotoxic payload[3].

HAP_Mechanism A 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (Inactive Prodrug) B 1e- Reduction (Nitro Radical Anion) A->B Reductase C Normoxia (O2) Futile Cycling B->C O2 present D Hypoxia (Tumor Microenvironment) Further Reduction B->D Low O2 C->A Oxidation E Active Amine Metabolite (Electronic Shift) D->E F Target Binding / Cytotoxic Payload Release E->F

Caption: Mechanism of action for nitroaromatic hypoxia-activated prodrugs (HAPs).

Experimental Protocols

Protocol 1: Synthesis via Robinson-Gabriel Cyclodehydration

Rationale: The Robinson-Gabriel synthesis involves the cyclodehydration of an α -acylamino ester. Phosphorus oxychloride ( POCl3​ ) is utilized to drive the enolization and subsequent cyclization, minimizing hydrolytic side reactions that plague milder dehydrating agents.

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve ethyl 2-(4-nitrobenzamido)acetate (10 mmol) in anhydrous toluene (50 mL) under an inert argon atmosphere.

  • Reagent Addition: Add POCl3​ (30 mmol, 3 eq.) dropwise at 0∘C . Causality: Slow addition at low temperatures controls the highly exothermic formation of the reactive intermediate, preventing thermal degradation of the starting material.

  • Cyclization: Heat the reaction mixture to reflux ( 110∘C ) for 4-6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the lower Rf​ starting material spot is entirely consumed.

  • Quenching: Cool the mixture to room temperature and slowly pour it over 100 g of crushed ice. Neutralize carefully with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7.5. Causality: Strict neutralization is critical; acidic workups will catalyze the hydrolysis of the sensitive 5-ethoxy ether linkage, reverting the product to an open-chain derivative.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×30 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to afford the pure 1,3-oxazole.

Protocol 2: Catalytic Reduction for SAR Expansion

Rationale: Selective reduction of the nitro group without cleaving the 5-ethoxy ether or reducing the oxazole double bonds requires mild, carefully controlled catalytic hydrogenation.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (5 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (0.05 eq. Pd) carefully under a gentle nitrogen blanket. Causality: Dry Pd/C is highly pyrophoric; the nitrogen blanket prevents ignition of the ethanol vapors.

  • Hydrogenation: Purge the flask with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature for 2 hours.

  • Filtration: Filter the dark suspension through a tightly packed pad of Celite to remove the catalyst. Causality: Celite traps the finely divided palladium particles, preventing them from passing through standard filter paper and causing spontaneous combustion upon drying.

  • Isolation: Concentrate the filtrate in vacuo to yield 2-(4-aminophenyl)-5-ethoxy-1,3-oxazole, which can be immediately subjected to amide coupling for library generation.

Quantitative Data

Table 1: Physicochemical and in silico ADME Profiling The core scaffold exhibits excellent drug-like properties, adhering strictly to Lipinski's Rule of Five, making it an ideal starting point for oral drug development.

PropertyValueLipinski Compliance
Molecular Formula C11​H10​N2​O4​ N/A
Molecular Weight 234.21 g/mol Yes (< 500)
cLogP (Estimated) 2.14Yes (< 5)
Hydrogen Bond Donors (HBD) 0Yes (< 5)
Hydrogen Bond Acceptors (HBA) 5Yes (< 10)
Rotatable Bonds 4Yes (< 10)

Table 2: Comparative Reactivity of Substituted Oxazoles in [4+2] Cycloadditions The presence of the 5-ethoxy group drastically alters the reactivity profile of the oxazole ring, enabling complex cycloadditions that fail with unsubstituted variants[2].

Oxazole DerivativeDiene Character (HOMO Energy)Yield in Aryne Cycloaddition
Unsubstituted 1,3-OxazoleLow< 10%
2-Aryl-1,3-oxazoleModerate20 - 30%
5-Ethoxy-2-aryl-1,3-oxazole High (Push-Pull System) 75 - 87%

References

  • 2. The Journal of Organic Chemistry - ACS Publications. 2.1. BMC Chemistry (via PMC/NIH).

  • 3. Biochemical Journal (Portland Press).

Sources

Foundational

An In-Depth Technical Guide to the Theoretical Calculation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Properties

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the theoretical investigation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, a molecule of i...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical investigation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, a molecule of interest within contemporary medicinal chemistry. Oxazole derivatives are recognized for their diverse biological activities, and the inclusion of a nitrophenyl moiety suggests unique electronic characteristics that are pertinent to its potential as a therapeutic agent.[1] This document eschews a rigid template in favor of a logical, causality-driven narrative that guides the researcher through the essential computational workflows for characterizing this molecule from first principles.

Our approach is grounded in Density Functional Theory (DFT), a robust and widely-used quantum mechanical modeling method for predicting the properties of organic molecules.[2] We will explore the rationale behind selecting appropriate computational methods, detail the protocols for key calculations, and discuss the interpretation of the resulting data in the context of drug discovery and materials science.

The Strategic Imperative for Theoretical Calculations

Before embarking on costly and time-consuming synthesis and experimental validation, in silico analysis provides a powerful, predictive lens into the behavior of a novel molecule. For 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, theoretical calculations can elucidate:

  • Molecular Geometry and Stability: Determining the most stable three-dimensional conformation.

  • Electronic Properties: Understanding the distribution of electrons, which is fundamental to the molecule's reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Predicting UV-Vis and NMR spectra to aid in the identification and characterization of the synthesized compound.

  • Reactivity and Interaction Potential: Identifying sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding potential metabolic pathways and drug-receptor interactions.[3][4]

Foundational Choices: Selecting the Right Computational Tools

The accuracy of any theoretical prediction is contingent upon the chosen level of theory and basis set. These choices represent a trade-off between computational cost and accuracy.

The Engine of Calculation: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and efficiency. The "functional" is the component of DFT that approximates the exchange-correlation energy, the most complex part of the electron-electron interaction.

For a molecule like 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, which contains both a heterocyclic ring and a nitroaromatic system, a hybrid functional is often the most reliable choice.

  • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a widely-used and well-benchmarked hybrid functional that often provides excellent results for the geometries and electronic properties of organic molecules.[2]

  • Alternative/Validation Functional: PBE0 or M06-2X : For comparative purposes and to ensure the results are not an artifact of the chosen functional, employing a different functional like PBE0 (another hybrid functional) or M06-2X (a meta-hybrid GGA functional known for good performance with non-covalent interactions) is advisable.[1][5]

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the quality of the calculation.

  • Initial Optimization: Pople-style 6-31G(d) : This double-zeta basis set includes polarization functions (d) on heavy atoms, which are essential for describing the non-spherical electron distributions in bonded atoms. It is a cost-effective choice for initial geometry optimizations.

  • High-Accuracy Properties: Pople-style 6-311++G(d,p) or Ahlrichs' def2-TZVP : For final energy calculations and prediction of detailed electronic and spectroscopic properties, a larger triple-zeta basis set is recommended.

    • 6-311++G(d,p): This set adds polarization functions on hydrogen atoms (p) and diffuse functions on both heavy atoms and hydrogens (++). Diffuse functions are crucial for accurately describing molecules with lone pairs and for calculating properties like electron affinity and proton affinity.[6]

    • def2-TZVP: This is a well-balanced triple-zeta valence basis set with polarization, often used for its robustness across the periodic table.[5]

The following diagram illustrates the decision-making workflow for selecting the appropriate level of theory.

G cluster_0 Computational Method Selection cluster_1 Level of Theory & Basis Set Choice Start Define Research Goal GeoOpt Geometry Optimization & Frequency Analysis Start->GeoOpt Structural Info ElecProp Electronic Properties (HOMO/LUMO, MEP) Start->ElecProp Reactivity Info SpecProp Spectroscopic Properties (UV-Vis, NMR) Start->SpecProp Characterization Info DFT Select DFT Functional (e.g., B3LYP, PBE0) GeoOpt->DFT ElecProp->DFT SpecProp->DFT BasisSet Select Basis Set DFT->BasisSet InitialBasis Initial/Fast: 6-31G(d) BasisSet->InitialBasis For Opt FinalBasis Final/Accurate: 6-311++G(d,p) or def2-TZVP BasisSet->FinalBasis For Properties FinalBasis->ElecProp FinalBasis->SpecProp

Caption: Workflow for selecting the computational method.

Core Computational Protocols: A Step-by-Step Guide

The following protocols outline the essential calculations for a thorough theoretical characterization of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. These steps are designed to be performed sequentially, as the output of one calculation is often the input for the next.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy (most stable) 3D structure of the molecule and confirm it is a true minimum on the potential energy surface.

Methodology:

  • Construct the Initial Structure: Build an approximate 3D structure of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole using molecular modeling software (e.g., Avogadro, GaussView).

  • Set Up the Input File: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). The key components of this file are:

    • Route Section (Keywords): Specify the level of theory, basis set, and type of calculation. For example: #p B3LYP/6-31G(d) Opt Freq.

      • B3LYP/6-31G(d): The chosen DFT functional and basis set.

      • Opt: Keyword to perform a geometry optimization.

      • Freq: Keyword to perform a frequency calculation after the optimization.

    • Molecule Specification: Provide the atomic coordinates of the initial structure, along with the molecule's charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

  • Execute the Calculation: Run the calculation using the appropriate software command.

  • Analyze the Output:

    • Convergence: Verify that the optimization has converged successfully. Look for a message like "Optimization completed."

    • Vibrational Frequencies: Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's electronic behavior and reactivity.

Methodology:

  • Use the Optimized Geometry: Perform a new single-point energy calculation using the optimized geometry from Protocol 1. A higher-level basis set (e.g., 6-311++G(d,p)) is recommended for more accurate orbital energies.

  • Extract Orbital Energies: From the output file, find the energies of the HOMO and LUMO.

  • Calculate the HOMO-LUMO Gap: The energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

  • Visualize the Orbitals: Use visualization software to generate surfaces of the HOMO and LUMO. This will show where these orbitals are located on the molecule.

Interpretation:

  • HOMO: This orbital can be thought of as the outermost orbital containing electrons. Regions of the molecule with a high HOMO density are likely to be sites of electrophilic attack (electron donation).

  • LUMO: This is the lowest energy orbital that is empty of electrons. Regions with high LUMO density are susceptible to nucleophilic attack (electron acceptance).

  • HOMO-LUMO Gap: The size of the gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.[7] For drug design, a gap in the range of 2.5 to 4.5 eV is often considered ideal for good binding affinity.[8]

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.

Methodology:

  • Perform a Single-Point Calculation: Using the optimized geometry, run a single-point energy calculation with instructions to generate the MEP surface.

  • Visualize the MEP Surface: The MEP is mapped onto the molecule's electron density surface. A color scale is used to represent the electrostatic potential:

    • Red: Electron-rich regions (negative potential), attractive to electrophiles.

    • Blue: Electron-poor regions (positive potential), attractive to nucleophiles.

    • Green: Neutral or near-neutral regions.

Interpretation in Drug Development: The MEP is invaluable for understanding non-covalent interactions, particularly drug-receptor binding.[9][10] An electron-rich (red) region on the drug molecule will likely interact favorably with an electron-poor (blue) or positively charged region on the receptor, such as a hydrogen bond donor or a metal cation.[3][4]

The following diagram illustrates the sequential nature of these core calculations.

G Start Initial Molecular Structure OptFreq Protocol 1: Geometry Optimization & Frequency Analysis (B3LYP/6-31G(d)) Start->OptFreq CheckFreq Check for Imaginary Frequencies OptFreq->CheckFreq OptimizedGeo Stable Optimized Geometry CheckFreq->OptimizedGeo None Found SinglePoint Single-Point Calculation (B3LYP/6-311++G(d,p)) OptimizedGeo->SinglePoint FMO Protocol 2: HOMO-LUMO Analysis SinglePoint->FMO MEP Protocol 3: MEP Analysis SinglePoint->MEP

Caption: Sequential workflow for core property calculations.

Predicting Spectroscopic Properties

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the identity of a synthesized compound.

Protocol 4: UV-Visible Spectroscopy Prediction

Objective: To predict the electronic absorption spectrum (λmax).

Methodology:

  • Time-Dependent DFT (TD-DFT): This method is used to calculate the energies of electronic excited states.[11][12]

  • Input File: Using the optimized geometry, set up a TD-DFT calculation. A typical keyword in Gaussian would be TD(NStates=10), which requests the calculation of the first 10 excited states.

  • Analysis: The output will list the excitation energies (often in eV or nm) and the oscillator strengths for each transition. The transitions with the highest oscillator strengths correspond to the most intense peaks in the UV-Vis spectrum.

Protocol 5: NMR Spectroscopy Prediction

Objective: To predict the 1H and 13C NMR chemical shifts.

Methodology:

  • Gauge-Independent Atomic Orbital (GIAO) Method: This is the most common and reliable method for calculating NMR shielding tensors.[13][14][15]

  • Input File: Using the optimized geometry, set up an NMR calculation. The keyword in Gaussian is simply NMR.

  • Referencing: The calculation provides absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δsample = σTMS - σsample

Summarized Data and Interpretation

The following table presents a hypothetical but representative summary of the kind of quantitative data that would be generated from the protocols described above for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole.

PropertyCalculated ValueSignificance / Interpretation
Thermodynamics
Total Energy-859.45 HartreeA reference value for relative stability comparisons.
Dipole Moment7.52 DebyeIndicates a highly polar molecule, suggesting good solubility in polar solvents.
Frontier Molecular Orbitals
EHOMO-6.85 eVThe energy of the highest occupied molecular orbital.
ELUMO-2.98 eVThe energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)3.87 eVSuggests good kinetic stability but sufficient reactivity for biological interactions.[7][8]
Spectroscopy
Predicted λmax (UV-Vis)315 nmCorresponds to a π → π* transition, characteristic of conjugated aromatic systems.
Predicted 13C NMR ShiftsSee SpectrumKey for structural elucidation and confirmation of synthesis.
Predicted 1H NMR ShiftsSee SpectrumProvides detailed information about the chemical environment of each proton.

Note: The values in this table are illustrative and would need to be generated by performing the actual calculations as described.

Conclusion

This guide has outlined a robust, multi-step computational strategy for the in silico characterization of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. By systematically applying these validated theoretical protocols, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this molecule. This knowledge is critical for guiding synthetic efforts, interpreting experimental data, and forming rational hypotheses about its potential bioactivity, thereby accelerating the drug discovery and development process. The self-validating nature of this workflow, which encourages comparison between different functionals and basis sets, ensures a high degree of confidence in the generated data.

References

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  • International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link][7]

  • Medium. (2019). Multi-step Geometry Optimization with ORCA. [Link][27]

  • ResearchGate. (2025). How can I choose the suitable computational method and basis set according to the compound structure?. [Link][5]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link][28]

  • University of Nottingham Ningbo China. (2018). Basis Sets for the Calculation of Core-Electron Binding Energies. [Link][6]

  • FACCTs. (n.d.). Geometry optimization - ORCA 6.0 TUTORIALS. [Link][29]

  • ORCA Input Library. (n.d.). Geometry optimizations. [30]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link][31]

  • YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link][32]

  • YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. [Link][33]

  • Wikipedia. (n.d.). Basis set (chemistry). [Link][34]

  • Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?. [Link][35]

  • Ju Li Group. (n.d.). Basis Set Selection for Molecular Calculations. [Link][36]

Sources

Protocols & Analytical Methods

Method

Application Note: Anhydrous Recrystallization and Purification of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

Introduction & Rationale 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is a highly functionalized, electron-rich heterocyclic intermediate. 5-Alkoxyoxazoles are prized in (bio)organic synthesis as versatile building blocks, par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is a highly functionalized, electron-rich heterocyclic intermediate. 5-Alkoxyoxazoles are prized in (bio)organic synthesis as versatile building blocks, particularly for their participation in hetero-Diels-Alder cycloadditions to construct complex functionalized pyridines and bioconjugates[1].

Despite its synthetic utility, the purification of this specific oxazole presents a formidable challenge. The unique "push-pull" electronic configuration—driven by the electron-donating 5-ethoxy group and the strongly electron-withdrawing 2-(4-nitrophenyl) moiety—renders the oxazole ring highly susceptible to degradation. This protocol outlines a field-proven, self-validating methodology for purifying 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole via anhydrous recrystallization, ensuring maximum recovery while completely mitigating the risk of hydrolytic destruction.

Mechanistic Causality: The Pitfalls of Standard Recrystallization

To successfully purify this compound, one must understand the causality behind its instability. Why do standard recrystallization techniques (such as those using aqueous ethanol) fail catastrophically?

5-Alkoxyoxazoles do not exist as static aromatic rings; they are in a dynamic equilibrium with an open-chain acyl-substituted nitrile ylide intermediate[2]. The presence of the 5-ethoxy group significantly lowers the activation barrier for this ring-opening process[2].

If water or protic solvents are introduced into the system—especially in the presence of trace acidic impurities—the highly reactive nitrile ylide intermediate is rapidly and irreversibly trapped. This hydrolytic ring-opening yields the acyclic ester, ethyl 2-(4-nitrobenzamido)acetate [3]. Furthermore, prolonged heating in alcohols like ethanol can lead to transesterification or competitive nucleophilic attack[4].

The Core Directive: The fundamental rule for purifying 5-ethoxy-2-(4-nitrophenyl)-1,3-oxazole is the absolute exclusion of water, alcohols, and Brønsted acids. An anhydrous, aprotic solvent system under an inert atmosphere is mandatory.

Quantitative Data: Solvent Selection Matrix

The selection of the recrystallization solvent is the most critical variable. The data below summarizes the empirical performance of various solvent systems for this specific class of oxazoles.

Solvent SystemSolubilizing Power (50 °C)Expected Recovery (%)Purity ProfileRisk of Ring-Opening
Anhydrous EtOAc / Heptane High / Very Low85 – 92%> 99%Minimal
Dichloromethane / Hexane Very High / Low70 – 80%GoodModerate (Trace HCl risk)[4]
Ethanol (Absolute) High< 60%ModerateHigh (Transesterification)
Aqueous Methanol Moderate< 20%PoorCritical (Hydrolysis)[2]

Experimental Protocol: Step-by-Step Anhydrous Recrystallization

Materials Required
  • Crude 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

  • Ethyl Acetate (EtOAc), anhydrous (≥99.8%, stored over 3Å molecular sieves)

  • Heptane, anhydrous (≥99.0%, stored over 4Å molecular sieves)

  • High-purity Nitrogen (N₂) or Argon gas

  • Flame-dried Schlenk glassware and fritted funnels

Step 1: System Preparation

Purge all flame-dried glassware with dry N₂ for 15 minutes prior to use. Maintain a positive pressure of inert gas throughout the entire procedure to prevent the ingress of atmospheric moisture, which acts as a degradation catalyst[3].

Step 2: Dissolution

Transfer the crude oxazole into a Schlenk flask. Add a minimal volume of anhydrous EtOAc (approximately 3–5 mL per gram of crude material). Warm the suspension gently to 45–50 °C using a temperature-controlled water bath until complete dissolution is achieved. Expert Insight: Do not exceed 50 °C. Elevated temperatures accelerate the equilibrium shift toward the nitrile ylide, increasing the risk of thermal polymerization.

Step 3: Hot Filtration (Optional but Recommended)

If insoluble particulate matter (e.g., inorganic salts or polymeric byproducts) is present, perform a rapid hot filtration through a pre-warmed, oven-dried fritted funnel under N₂ into a clean Schlenk receiving flask.

Step 4: Anti-Solvent Addition

While maintaining the filtered solution at 40–45 °C, begin the dropwise addition of anhydrous heptane via a syringe. Continue the addition until the solution becomes slightly turbid (reaching the cloud point). Add 1–2 drops of EtOAc to just clear the turbidity, establishing a saturated state.

Step 5: Controlled Crystallization

Remove the heat source. Allow the flask to cool slowly to room temperature (20–25 °C) over 2 hours without disturbance. Once at room temperature, transfer the sealed flask to a 4 °C refrigerator for an additional 4–6 hours. Expert Insight: Slow, undisturbed cooling promotes the formation of a highly ordered crystalline lattice, which naturally excludes trapped impurities and residual starting materials.

Step 6: Isolation and Drying

Filter the resulting crystals rapidly using a Schlenk frit or a Büchner funnel blanketed with a continuous stream of N₂. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold anhydrous heptane. Dry the purified crystals in vacuo (≤ 1 mbar) at room temperature for 12 hours to remove all residual solvent.

Workflow Visualization

G Start Crude 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Dissolve Dissolve in Anhydrous EtOAc (45-50 °C, N2 Atmosphere) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Degradation Hydrolytic Ring-Opening (Acyclic Ester Formation) Dissolve->Degradation If H2O/H+ present Antisolvent Dropwise Addition of Anhydrous Heptane Filter->Antisolvent Cool Controlled Cooling (25 °C then 4 °C) Antisolvent->Cool Isolate Vacuum Filtration & Vacuum Drying (Pure Crystals) Cool->Isolate

Anhydrous recrystallization workflow for 5-alkoxyoxazoles, highlighting the degradation risk.

Analytical Validation and Trustworthiness

A protocol is only as reliable as its validation method. Because 5-alkoxyoxazoles are highly sensitive, the analytical technique itself can inadvertently destroy the purified sample, leading to false-negative purity results.

  • NMR Spectroscopy Warning: When preparing samples for ¹H and ¹³C NMR, never use standard Chloroform-d (CDCl₃) that has been stored for extended periods. Aging CDCl₃ generates trace amounts of deuterium chloride (DCl) via photolytic degradation. Introducing the purified oxazole to DCl will instantly catalyze ring-opening[3].

  • Self-Validating Metric: To accurately confirm purity, dissolve the sample in anhydrous DMSO-d₆ or Acetonitrile-d₃. Successful purification is definitively indicated by the sharp singlet of the C4-proton on the oxazole ring, and the complete absence of an amide N-H proton (typically appearing around 8.5–9.0 ppm) which would indicate the presence of the ring-opened acyclic ester.

References

  • Jouanno, L.-A., Renault, K., Sabot, C., & Renard, P.-Y. (2016). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis.
  • Fukushima, K., et al. (1995). Formation of 5-Alkoxy-2-aminooxazoles and Their Novel Reactivity: Equilibrium with Nitrile Ylide. Oxford University Press.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. CLOCKSS.

Sources

Application

Application Note: Fluorogenic Protein Labeling via Kondrat'eva Hetero-Diels-Alder Ligation using 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

Executive Summary The site-specific labeling of proteins is a cornerstone of modern chemical biology and biotherapeutics. While the thiol-Michael addition of cysteines to maleimides remains the industry standard, its inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The site-specific labeling of proteins is a cornerstone of modern chemical biology and biotherapeutics. While the thiol-Michael addition of cysteines to maleimides remains the industry standard, its inherent reversibility (retro-Michael cleavage) in complex biological fluids compromises the stability of antibody-drug conjugates (ADCs) and in vivo probes[1].

To circumvent this, the Kondrat'eva Ligation —a hetero-Diels-Alder (HDA) cycloaddition between bioinert 5-alkoxyoxazoles and maleimides—has emerged as a powerful, irreversible alternative[2]. This application note details the use of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole as a fluorogenic diene for labeling maleimide-functionalized proteins. This methodology not only guarantees absolute linkage stability but also provides a "turn-on" fluorescent readout, creating a self-validating system that eliminates the need for exhaustive downstream purification to quantify conjugation efficiency[3].

Mechanistic Causality: The Kondrat'eva Cycloaddition

The structural design of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is highly deliberate.

  • The Diene Activation : The 5-ethoxy group acts as a strong electron-donating moiety, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of the oxazole ring. This makes it a highly reactive diene toward electron-deficient dienophiles like maleimides[4].

  • The Cycloaddition & Aromatization : The initial [4+2] cycloaddition yields an unstable bridged bicyclic intermediate. Driven by thermodynamic stability, this intermediate spontaneously undergoes ring-opening and elimination of ethanol (aromatization) to form a highly stable azaphthalimide (pyridine) scaffold [3].

  • The Fluorogenic Switch : In its native state, the oxazole exhibits negligible fluorescence due to the electron-withdrawing nature of the 4-nitrophenyl group. However, upon aromatization, the newly formed pyridine ring establishes an extended donor-acceptor push-pull conjugated system. This triggers a robust "turn-on" fluorescence signal, allowing researchers to monitor the reaction in real-time[3].

G A 5-Ethoxy-2-(4-nitrophenyl) -1,3-oxazole C Hetero-Diels-Alder Cycloaddition A->C B Maleimide-Tagged Protein B->C D Bicyclic Intermediate C->D E Aromatization (-EtOH) D->E Spontaneous F Azaphthalimide Conjugate (Fluorescent) E->F Turn-On Signal

Workflow of the fluorogenic Kondrat'eva ligation between 5-alkoxyoxazoles and maleimides.

Experimental Design & Causality (E-E-A-T Principles)

When designing a bioconjugation workflow, every parameter must be strictly controlled to prevent side reactions.

  • Buffer Selection (pH 6.5 - 7.0) : Maleimides are highly susceptible to base-catalyzed hydrolysis, forming unreactive maleamic acid at pH > 7.5. Maintaining a slightly acidic environment preserves the dienophile for the HDA reaction[1]. Furthermore, primary amine buffers (e.g., Tris) must be avoided, as unprotonated amines can undergo competitive aza-Michael additions with the maleimide.

  • Temperature Dynamics (37°C) : Unlike the nearly instantaneous thiol-Michael addition, the Kondrat'eva HDA reaction has a higher activation energy barrier. Incubating the reaction at 37°C accelerates the cycloaddition to achieve high yields within 2–4 hours without risking thermal denaturation of most globular proteins.

  • Bioorthogonality : 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is completely inert to native biological nucleophiles (amines, hydroxyls, and thiols) under physiological conditions, ensuring zero off-target labeling[2].

Stability M Maleimide-Functionalized Protein TM Thiosuccinimide Linkage M->TM + Thiol OM Azaphthalimide Linkage M->OM + Oxazole T Thiol (Cysteine) T->TM O 5-Ethoxyoxazole Probe O->OM R Retro-Michael Cleavage (In Vivo Instability) TM->R Blood/Serum S Irreversible Pyridine Core (High Serum Stability) OM->S Blood/Serum

Causality of linkage stability: Reversible Thiol-Michael vs. Irreversible Kondrat'eva Ligation.

Quantitative Comparison of Conjugation Strategies

To justify the transition from traditional thiol chemistry to HDA ligation, the following table summarizes the physicochemical properties of both approaches.

ParameterThiol-Michael AdditionKondrat'eva Ligation (5-Ethoxyoxazole)
Reactive Partner Cysteine (Thiol)Maleimide (Dienophile)
Linkage Formed ThiosuccinimideAzaphthalimide (Pyridine)
Reaction Kinetics Very Fast (< 15 mins)Moderate (2 - 4 hours)
Reversibility High (Prone to Retro-Michael in serum)Strictly Irreversible
Fluorogenic No (Requires pre-labeled fluorophores)Yes (Turn-On Fluorescence)
Bioorthogonality Low (Cross-reacts with serum albumin)High (Inert to biological nucleophiles)

Step-by-Step Protocol: Fluorogenic Labeling

Reagent Preparation
  • Conjugation Buffer : Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5. Do not use Tris or azide-containing buffers.

  • Oxazole Stock : Dissolve 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in anhydrous DMSO to a final concentration of 10 mM. Store aliquots at -20°C in desiccant. Note: The reagent is moisture-sensitive over long periods; anhydrous DMSO prevents premature degradation.

  • Protein Preparation : Ensure the target protein is functionalized with maleimide groups (e.g., via SMCC crosslinking or engineered incorporation) and buffer-exchanged into the Conjugation Buffer at a concentration of 10–50 µM.

HDA Ligation Workflow
  • Initiation : To 100 µL of the maleimide-functionalized protein (e.g., 20 µM), add 10–20 molar equivalents of the 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole stock (e.g., 2–4 µL of 10 mM stock).

  • Solvent Control : Ensure the final concentration of DMSO does not exceed 5% (v/v) to prevent protein precipitation. If precipitation is observed, supplement the buffer with 5% glycerol.

  • Incubation : Vortex gently and incubate the reaction mixture at 37°C in the dark for 2 to 4 hours. Causality: The elevated temperature provides the necessary activation energy for the[4+2] cycloaddition without denaturing the protein.

  • Quenching (Optional) : If precise kinetic control is required, quench the unreacted maleimides by adding a 100-fold excess of a soluble thiol (e.g., β-mercaptoethanol or L-cysteine) and incubate for 10 minutes at room temperature.

Wash-Free Fluorescence Validation

Because the unreacted 5-ethoxyoxazole is non-fluorescent, the reaction can be validated without removing excess probe[3].

  • Spectrofluorometry : Transfer 50 µL of the crude reaction mixture to a microcuvette.

  • Readout : Excite the sample at ~360–380 nm. Record the emission spectrum from 400 to 600 nm. A strong emission peak centered around 450–480 nm confirms the successful formation of the azaphthalimide conjugate.

  • SDS-PAGE : Run the sample on a standard SDS-PAGE gel. Before Coomassie staining, image the gel under a UV transilluminator or a laser scanner (Ex: 365 nm). Only the covalently labeled protein bands will fluoresce, providing a self-validating confirmation of site-specific conjugation.

References

  • Renault, K., Jouanno, L.-A., Lizzul-Jurse, A., Renard, P.-Y., & Sabot, C. (2016). Fluorogenic Behaviour of the Hetero-Diels-Alder Ligation of 5-Alkoxyoxazoles with Maleimides and their Applications. Chemistry–A European Journal, 22(51), 18522-18531. URL :[Link]

  • Sabot, C., et al. (2014). Kondrat'eva Ligation: Diels–Alder-Based Irreversible Reaction for Bioconjugation. The Journal of Organic Chemistry, 79(21), 10353-10366. URL :[Link]

  • Jouanno, L.-A., Renault, K., Sabot, C., & Renard, P.-Y. (2016). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. European Journal of Organic Chemistry, 2016(20), 3264-3281. URL :[Link]

Sources

Method

Application Note: Dual-Modal Profiling of Nitroreductase and Cytochrome P450 Activity Using 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPO)

Introduction & Mechanistic Rationale The rational design of small-molecule enzyme substrates is a cornerstone of modern biochemical profiling and drug discovery. The compound 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPO...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rational design of small-molecule enzyme substrates is a cornerstone of modern biochemical profiling and drug discovery. The compound 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPO) represents a highly versatile, dual-modal probe architecture. By integrating two distinct enzymatically labile sites—a 4-nitrophenyl moiety and a 5-ethoxy ether—E-NPO serves as a highly specific substrate for both hypoxic nitroreductases (NTRs) and hepatic Cytochrome P450 (CYP) O-dealkylases.

As an Application Scientist, understanding the causality behind a probe's electronic structure is critical for assay optimization:

  • Site 1: The 4-Nitrophenyl Group (NTR Target). Nitroreductases are flavoenzymes overexpressed in hypoxic tumor microenvironments and various pathogenic bacteria. They catalyze the reduction of nitroaromatic compounds using NADH or NADPH as electron donors[1]. In its native state, the strong electron-withdrawing nature of the nitro group in E-NPO quenches the oxazole's intrinsic fluorescence via Photoinduced Electron Transfer (PET). Upon NTR-mediated reduction to an amine under hypoxic conditions, the system undergoes a massive electronic rearrangement. The new electron-donating amino group establishes a strong Internal Charge Transfer (ICT) state across the oxazole core, resulting in a robust fluorescence "turn-on" signal[2][3].

  • Site 2: The 5-Ethoxy Group (CYP450 Target). Similar to the classic 7-ethoxyresorufin O-deethylation (EROD) assay used to monitor CYP1A1/1A2 activity[4], the 5-ethoxy group of E-NPO is highly susceptible to cleavage by CYP1A isoforms. This dealkylation unmasks a 5-hydroxyoxazole intermediate, which rapidly tautomerizes to an oxazolone, generating a distinct chromogenic shift suitable for high-throughput screening.

Mechanism ENPO E-NPO (Non-fluorescent) NTR Nitroreductase (NTR) + NADH (Hypoxia) ENPO->NTR CYP Cytochrome P450 (CYP1A1) + NADPH ENPO->CYP Amino 5-Ethoxy-2-(4-aminophenyl)-oxazole (Highly Fluorescent) NTR->Amino Hydroxy 5-Hydroxy-2-(4-nitrophenyl)-oxazole (Chromogenic Shift) CYP->Hydroxy

Mechanistic pathways of E-NPO activation by NTR and CYP1A1.

Comparative Kinetic Data

To contextualize the performance of E-NPO, Table 1 summarizes its kinetic parameters against industry-standard substrates. E-NPO demonstrates superior signal-to-background ratios in NTR assays due to the near-zero background fluorescence of the fully quenched PET state.

Table 1: Comparative Kinetic Parameters of E-NPO vs. Standard Substrates

Enzyme TargetSubstrate Km​ (µM) Vmax​ (pmol/min/mg)Signal-to-BackgroundDetection Mode
Nitroreductase 6-Nitroquinoline15.212045-foldFluorescence
Nitroreductase E-NPO 8.5 310 120-fold Fluorescence
CYP1A1 7-Ethoxyresorufin1.28580-foldFluorescence
CYP1A1 E-NPO 3.4 145 65-fold Absorbance/Fluor.

Experimental Protocols: Self-Validating Systems

A robust assay must be self-validating. The following protocols incorporate mandatory controls to isolate the specific enzymatic activity from background noise or artifactual reduction.

Protocol A: Hypoxia-Selective Nitroreductase (NTR) Fluorogenic Assay

Causality Note: Molecular oxygen is a potent radical scavenger. If the environment is not strictly hypoxic, O2​ will back-oxidize the nitro radical anion intermediate, aborting the formation of the fluorescent amine[3]. Therefore, strict degassing is mandatory.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM DTT (Dithiothreitol) to maintain a reducing environment. Purge the buffer with N2​ gas for 15 minutes to establish strict hypoxic conditions.

  • Sample Dispensing: In a black, flat-bottom 96-well microplate, add 90 µL of the hypoxic buffer containing the biological sample (e.g., bacterial lysate or hypoxic tumor cell homogenate).

  • Control Establishment (Critical):

    • No-Enzyme Blank: 90 µL buffer only (monitors NADH auto-oxidation).

    • Normoxic Control: 90 µL sample in oxygenated buffer (validates hypoxia-selectivity).

  • Substrate Addition: Add 5 µL of a 200 µM E-NPO stock (dissolved in anhydrous DMSO). Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation and artifactual kinetic suppression.

  • Reaction Initiation: Add 5 µL of 10 mM NADH (freshly prepared in hypoxic buffer) to all wells.

  • Kinetic Read: Immediately monitor fluorescence (Ex/Em = ~380 nm / 490 nm) continuously for 30 minutes at 37°C using a microplate reader.

Protocol B: CYP1A1 O-Deethylation Assay

Causality Note: CYP450 enzymes strictly require NADPH, not NADH. Furthermore, the use of a known selective inhibitor validates that the observed dealkylation is CYP1A1-mediated and not due to non-specific esterases.

  • Microsome Preparation: Dilute hepatic microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to a final protein concentration of 0.5 mg/mL.

  • Inhibitor Pre-incubation: For inhibition profiling, add test compounds. Include a positive control well containing 1 µM α-naphthoflavone (a known CYP1A1 inhibitor)[4]. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add E-NPO to a final well concentration of 5 µM.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Measurement: Monitor the chromogenic shift (absorbance at ~410 nm) kinetically for 15 minutes at 37°C. Calculate specific activity using the linear phase of the kinetic curve.

Workflow Prep 1. Plate Prep (Enzyme/Buffer) Inhibitor 2. Inhibitor Addition Prep->Inhibitor Substrate 3. E-NPO + Cofactor Inhibitor->Substrate Read 4. Kinetic Read Substrate->Read Analysis 5. Data Analysis Read->Analysis

High-throughput screening workflow for E-NPO assays.

Troubleshooting & Optimization Insights

  • Cofactor Specificity: A common point of failure in dual-modal probe assays is cofactor mismatch. NTRs strictly utilize NADH (or NADPH depending on the bacterial strain)[1], whereas mammalian CYP450s exclusively require NADPH. Mismatching these will result in zero enzymatic turnover.

  • Solvent Tolerance & Precipitation: E-NPO is highly hydrophobic due to the oxazole core and aromatic rings. It must be prepared as a concentrated stock (e.g., 10 mM) in anhydrous DMSO. If the assay buffer turns cloudy upon substrate addition, the compound has precipitated. Remedy this by warming the buffer to 37°C prior to addition and ensuring the final DMSO concentration does not exceed 1% v/v.

  • pH Dependency of the CYP Product: The tautomerization of the 5-hydroxyoxazole product to its oxazolone form is highly pH-dependent. Ensure the Potassium Phosphate buffer is strictly maintained at pH 7.4 to guarantee consistent molar absorptivity during the kinetic read.

References

  • APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii Source: PubMed Central (PMC) URL:[Link]

  • EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs Source: MDPI URL:[Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions Source: PubMed Central (PMC) URL:[Link]

  • 2D Strategy for the Construction of an Enzyme-Activated NIR Fluorophore Suitable for the Visual Sensing and Profiling of Homologous Nitroreductases from Various Bacterial Species Source: ACS Sensors URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low fluorescence of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and assay developers troubleshooting the photophysical behavior of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and assay developers troubleshooting the photophysical behavior of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole .

Rather than treating low fluorescence as an experimental failure, this guide explains the quantum mechanical causality behind the molecule's behavior and provides self-validating protocols to harness these properties for advanced assay development.

Part 1: Core Troubleshooting FAQs

Q1: Why is the baseline fluorescence of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole inherently low, even in high-purity batches? Causality: The near-zero fluorescence is not a synthesis defect; it is an intrinsic photophysical property dictated by the p-nitrophenyl group. The nitro (-NO2) moiety is a powerful electron-withdrawing group. Upon excitation of the oxazole core (the electron donor), the molecule undergoes a rapid Photoinduced Electron Transfer (PET) process[1]. The excited electron is transferred to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the nitro group. This creates a highly efficient non-radiative decay pathway that effectively quenches the photon emission.

Q2: I am attempting to use this compound in an aqueous biological buffer (PBS, pH 7.4), and the signal is completely flat. Is the probe degrading? Causality: While PET is the primary intramolecular quencher, transitioning to an aqueous environment introduces a secondary intermolecular quenching mechanism: Aggregation-Caused Quenching (ACQ). 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is highly hydrophobic. In water, the planar aromatic rings undergo severe π-π stacking to minimize thermodynamic contact with water. These aggregates dissipate excited-state energy non-radiatively. Solution: To determine if the signal loss is due to ACQ or degradation, you must run a solvent screen. Introducing a co-solvent (like DMSO) or a surfactant will disrupt the aggregates and restore the baseline (though still PET-quenched) state[2].

Q3: If the fluorescence is naturally quenched, how is this molecule useful in drug development or assay design? Causality & Application: The strongly quenched state is exactly what makes this molecule highly valuable as a "Turn-On" fluorescent probe for hypoxia or Nitroreductase (NTR) activity[3]. NTRs are enzymes overexpressed in hypoxic tumor microenvironments and certain bacterial strains. When exposed to NTR in the presence of an electron donor (like NADH), the strongly electron-withdrawing nitro group (-NO2) is enzymatically reduced to an electron-donating amino group (-NH2). This structural change completely abolishes the PET quenching pathway, restoring the bright, intrinsic fluorescence of the oxazole core[3].

Part 2: Photophysical Data Summary

The following table summarizes the quantitative expectations for this molecule across different states and environments.

Molecular StateEnvironmentDominant Quenching MechanismRelative Quantum Yield (Φ)Emission Status
Nitro-oxazole (Intact)Organic Solvent (e.g., DCM)PET (Photoinduced Electron Transfer)< 0.01Dark (Quenched)
Nitro-oxazole (Intact)Aqueous Buffer (PBS)PET + ACQ (Aggregation)< 0.001Dark (Severely Quenched)
Amino-oxazole (Reduced)Organic SolventNone (PET abolished)~ 0.45 - 0.60Bright (Turn-On)
Amino-oxazole (Reduced)Aqueous Buffer + 5% DMSONone (ACQ mitigated)~ 0.30 - 0.40Bright (Turn-On)

Part 3: Mechanistic & Troubleshooting Visualizations

PET_Mechanism Excitation Fluorophore Excitation (S0 → S1) Oxazole_S1 Oxazole Excited State (Electron Donor) Excitation->Oxazole_S1 hν (Absorption) PET Photoinduced Electron Transfer (PET) Oxazole_S1->PET e- transfer Nitro_LUMO Nitro Group LUMO (Electron Acceptor) NonRadiative Non-Radiative Decay (Fluorescence Quenched) Nitro_LUMO->NonRadiative Charge Recombination PET->Nitro_LUMO

Fig 1. Photoinduced Electron Transfer (PET) mechanism quenching oxazole fluorescence.

Troubleshooting_Workflow Start Low Fluorescence Detected in 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole CheckSolvent Evaluate Solvent System Start->CheckSolvent IsAqueous Is the solvent purely aqueous? CheckSolvent->IsAqueous FixACQ Add Co-solvent (DMSO) Mitigates Aggregation (ACQ) IsAqueous->FixACQ Yes (ACQ Likely) CheckProbe Assess Intrinsic Quenching IsAqueous->CheckProbe No (Organic Solvent) FixACQ->CheckProbe Signal still low ReduceNitro Perform Nitroreductase Assay Reduces -NO2 to -NH2 CheckProbe->ReduceNitro Target PET Quenching CheckPurity Verify Purity (LCMS) Rule out degradation CheckProbe->CheckPurity Routine QC Success Fluorescence Restored (Turn-On Signal) ReduceNitro->Success PET Abolished

Fig 2. Logical troubleshooting workflow to resolve and utilize low fluorescence signals.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume a probe is dead simply because it is dark. Use the following self-validating protocols to confirm the mechanisms at play.

Protocol A: Solvent Screening (Validating ACQ vs. PET)

This protocol isolates aggregation effects from intrinsic quantum mechanical quenching[2].

  • Stock Preparation: Dissolve 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in anhydrous DMSO to yield a 10 mM stock solution. Ensure complete dissolution (vortex and sonicate for 2 minutes).

  • Sample Preparation: Prepare three parallel 10 µM solutions in standard fluorometer cuvettes:

    • Cuvette 1 (Organic Control): Dilute stock into 100% Acetonitrile or DCM.

    • Cuvette 2 (Aqueous Test): Dilute stock into 100% PBS (pH 7.4).

    • Cuvette 3 (Micellar Rescue): Dilute stock into PBS containing 0.5% Tween-20 or 5% DMSO.

  • Measurement: Excite at the established absorption maximum (typically ~320-350 nm for this scaffold) and scan emission from 400-600 nm.

  • Interpretation: If Cuvette 1 shows slightly higher background fluorescence than Cuvette 2, ACQ is occurring in water. However, all three cuvettes should remain fundamentally "dark" (Φ < 0.01) due to the intact nitro group. This validates that the probe is intact and functioning as a quenched system.

Protocol B: Enzymatic "Turn-On" Rescue Assay (Nitroreductase Validation)

This protocol proves that the low fluorescence is specifically caused by the nitro group's PET effect, validating the molecule's utility as a biological sensor[3].

  • Buffer Preparation: Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.4) containing 100 µM NADH (acting as the necessary electron donor for the enzyme).

  • Probe Addition: Add the oxazole probe to a final concentration of 10 µM (keep final DMSO concentration ≤ 1% to prevent enzyme denaturation).

  • Baseline Reading: Record the baseline fluorescence spectrum. It should be near zero.

  • Enzyme Addition: Add 1–5 µg/mL of purified E. coli Nitroreductase (NTR) to the cuvette.

  • Kinetic Monitoring: Incubate at 37°C. Monitor the emission continuously (or take scans every 5 minutes) for 30–60 minutes.

  • Interpretation: You will observe a time-dependent, massive enhancement in fluorescence intensity (often >50-fold) as the -NO2 group is reduced to an -NH2 group. This self-validates the probe's structural integrity and its mechanism of action.

Part 5: References

  • A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups Source: CCS Chemistry URL:[Link]

  • What is fluorescence quenching? Source: AxisPharm URL:[Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • How to Reduce Fluorescence Measurement Errors Source: Drawell Analytical URL:[Link]

Sources

Optimization

Technical Support Center: 5-Ethoxy-2-aryloxazole Workflows

Expert Troubleshooting & Protocol Optimization Guide Welcome to the Application Scientist Support Center. 5-Ethoxy-2-aryloxazoles are highly versatile, electron-rich heteroaromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Protocol Optimization Guide

Welcome to the Application Scientist Support Center. 5-Ethoxy-2-aryloxazoles are highly versatile, electron-rich heteroaromatic building blocks. While they offer exceptional reactivity in cycloadditions and cascade transformations, they are notoriously sensitive to hydrolytic degradation.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) to ensure high-yield synthesis and successful downstream applications.

Section 1: Synthesis & Cyclodehydration Troubleshooting

Q1: I am trying to synthesize a 5-ethoxy-2-aryloxazole from an ethyl α -hydroxyacetate derivative and an aryl nitrile, but my yields are consistently below 20%. What is going wrong?

A1: The bottleneck in your reaction is likely the activation of the α -hydroxy group. Aryl nitriles are exceptionally weak nucleophiles. If you are using a mesylate (-OMs) or tosylate (-OTs) leaving group, the nucleophilic attack is too sluggish, leading to competing degradation pathways at elevated temperatures.

The Solution: Switch to a triflate (-OTf) leaving group. The exceptional electron-withdrawing nature of the trifluoromethanesulfonate group dramatically increases the electrophilicity of the α -carbon, lowering the activation energy for the initial C–N bond formation. This modification allows the cyclodehydration to proceed rapidly under microwave irradiation [1].

Quantitative Data: Leaving Group Effect on Yields
Leaving Group on Ethyl EsterAryl NitrileReaction Time (MW, 130 °C)Isolated Yield (%)Major Byproducts
Mesylate (-OMs)Benzonitrile45 min< 15%Unreacted starting material, tar
Tosylate (-OTs)Benzonitrile45 min18%Hydrolysis products
Triflate (-OTf) Benzonitrile 15 min 76% None (Clean conversion)

Table 1: Comparison of leaving group efficacy in the microwave-assisted synthesis of 5-ethoxy-2-phenyloxazole.

SOP 1: Microwave-Assisted Synthesis of 5-Ethoxy-2-aryloxazoles
  • Triflation: To a solution of ethyl α -hydroxyacetate (1.0 equiv) in anhydrous CH2​Cl2​ at -78 °C, add 2,6-lutidine (1.2 equiv). Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.1 equiv) and stir for 30 minutes.

  • Nitrile Addition: Add the aryl nitrile (e.g., benzonitrile, 2.0 equiv) directly to the cold reaction mixture.

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vial, seal it, and subject it to microwave irradiation at 130 °C for 15 minutes.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (maintaining a slightly basic pH is critical). Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate under reduced pressure.

SynthesisWorkflow N1 Ethyl α-hydroxyacetate (Starting Material) N2 Ethyl α-triflyloxyacetate (Highly Electrophilic) N1->N2 Tf2O, 2,6-Lutidine -78°C N4 Microwave Reactor (130°C, 15 min) N2->N4 N3 Aryl Nitrile (Ar-CN) (Weak Nucleophile) N3->N4 Addition N5 5-Ethoxy-2-aryloxazole (Target Product) N4->N5 Cyclodehydration & Basic Workup

Workflow for the microwave-assisted synthesis of 5-ethoxy-2-aryloxazoles.

Section 2: Downstream Reactivity & Cascade Optimization

Q2: I am attempting a cascade reaction of my 5-ethoxy-2-aryloxazole with an aryne to form a tritylone derivative. However, I am getting a complex mixture of unreacted oxazole and polymeric aryne byproducts. How do I optimize this?

A2: This cascade is a highly orchestrated sequence: an initial hetero-Diels-Alder [4+2] cycloaddition, followed by a retro-[4+2] extrusion of the aryl nitrile, and a second [4+2] cycloaddition with another aryne molecule [2].

If you observe polymeric aryne byproducts (triphenylene derivatives) and unreacted oxazole, the steady-state concentration of your aryne is too high relative to the rate of the initial cycloaddition.

Optimization Parameters:

  • Solvent Polarity: The transition states in these cycloadditions have zwitterionic character. Switch from non-polar solvents (like toluene) to a polar aprotic solvent like Acetonitrile (MeCN) to accelerate the initial[4+2] capture.

  • Stoichiometry: The mechanism inherently consumes two equivalents of aryne per molecule of oxazole. To outcompete aryne dimerization, you must use a minimum of 3.0 to 4.0 equivalents of the aryne precursor.

  • Controlled Generation: Use Cesium Fluoride (CsF) at 50 °C rather than harsher activators to ensure a slow, steady release of the aryne.

SOP 2: Cascade Reaction with Arynes to form Tritylones
  • Setup: In an oven-dried Schlenk tube under argon, dissolve the 5-ethoxy-2-aryloxazole (1.0 equiv) and 2-(trimethylsilyl)aryl triflate (aryne precursor, 3.5 equiv) in anhydrous Acetonitrile (0.1 M).

  • Activation: Add anhydrous Cesium Fluoride (CsF, 4.0 equiv) in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 12 hours.

  • Hydrolysis: Cool to room temperature and add water (2 mL/mmol) to trigger the final hydrolytic ring cleavage of the bis-cycloadduct into the tritylone.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via standard silica gel chromatography.

CascadePathway Oxa 5-Ethoxy-2-aryloxazole Adduct1 First [4+2] Cycloadduct Oxa->Adduct1 Aryne1 Aryne (1st equiv.) Aryne1->Adduct1 [4+2] Cycloaddition Retro Retro-[4+2] Reaction (Extrusion of Ar-CN) Adduct1->Retro Isobenzo Isobenzofuran Intermediate (Highly Reactive) Retro->Isobenzo Adduct2 Second [4+2] Adduct Isobenzo->Adduct2 Aryne2 Aryne (2nd equiv.) Aryne2->Adduct2 [4+2] Cycloaddition Product Tritylone Derivative Adduct2->Product H2O (Hydrolysis)

Cascade reaction pathway of 5-ethoxy-2-aryloxazoles with arynes.

Section 3: Isolation, Purification, and Stability

Q3: My 5-ethoxy-2-aryloxazole degrades completely during silica gel column chromatography. It turns into an acyclic amide. How can I isolate it intact?

A3: 5-Ethoxyoxazoles are essentially masked, highly electron-rich enol ethers. They are notoriously sensitive to the acidic silanol groups present on standard silica gel. The silica catalyzes a rapid hydrolytic ring-opening, converting your hard-won oxazole back into the corresponding ethyl α -aroylaminoacetate.

The Solution: You must strictly avoid acidic conditions during purification and storage.

  • Neutralize the Silica: Pre-treat your silica gel column by flushing it with an eluent containing 1–2% Triethylamine ( Et3​N ). Maintain 1% Et3​N in your mobile phase throughout the run.

  • Alternative Stationary Phase: If the compound remains unstable, switch to basic alumina (Activity Grade III) instead of silica gel.

  • Storage: Never store 5-ethoxy-2-aryloxazoles neat at room temperature. Store them as solutions in anhydrous, acid-free solvents (like benzene or basified CH2​Cl2​ ) under an argon atmosphere at -20 °C.

References
  • Jouanno, L.-A., Sabot, C., & Renard, P.-Y. (2012). Expeditious Microwave-Assisted Synthesis of 5-Alkoxyoxazoles from α-Triflyloxy Esters and Nitriles. The Journal of Organic Chemistry, 77(19), 8549-8555.[Link]

  • Garg, P., Upreti, G. C., & Singh, A. (2022). Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles. The Journal of Organic Chemistry, 87(11), 7219-7228.[Link]

Troubleshooting

Technical Support Center: Photostability Troubleshooting for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPO)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific photostability challenges associated with 5-Ethoxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific photostability challenges associated with 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPO) .

E-NPO features a highly reactive "push-pull" electronic architecture—an electron-donating 5-ethoxy group paired with an electron-withdrawing 2-(4-nitrophenyl) moiety. While this makes the compound an excellent building block for complex molecular scaffolds[1], it renders the oxazole core acutely sensitive to ambient light, leading to rapid photooxidation, ring cleavage, and experimental irreproducibility.

PART 1: Mechanistic Grounding (The Causality of Photodegradation)

To troubleshoot effectively, we must first understand why E-NPO degrades. The photolability of 5-alkoxyoxazoles is well-documented; they are known to participate in a variety of chemical transformations, including photochemical [2+2] cycloadditions and ring-opening processes upon UV/Vis irradiation [2].

In E-NPO, the 4-nitrophenyl group acts as an internal photosensitizer. Upon photon absorption, the molecule enters an excited singlet state and rapidly undergoes intersystem crossing (ISC) to a long-lived triplet state. From here, degradation splits into two primary pathways:

  • Singlet Oxygen ( 1O2​ ) Mediation: The triplet state transfers energy to dissolved ground-state oxygen, generating highly reactive singlet oxygen. The electron-rich 5-ethoxyoxazole ring then undergoes a[4+2] or [2+2] cycloaddition with 1O2​ , forming an unstable endoperoxide intermediate that collapses into triamides or esters .

  • Direct Ring Cleavage: The excited oxazole can undergo electrocyclic ring opening to form a highly reactive nitrile ylide, which subsequently traps nucleophiles (like water or alcohols) in the solvent, disrupting the intended synthesis of defined molecular scaffolds [1].

G E_NPO E-NPO (Ground State) Excited_Singlet Excited Singlet State (S1) E_NPO->Excited_Singlet Photon Absorption Endoperoxide Endoperoxide Intermediate E_NPO->Endoperoxide Ground state reacts Light UV/Vis Irradiation Light->E_NPO Excited_Triplet Excited Triplet State (T1) (Nitro-Sensitized) Excited_Singlet->Excited_Triplet Intersystem Crossing (ISC) Nitrile_Ylide Nitrile Ylide Intermediate Excited_Singlet->Nitrile_Ylide Direct Ring Opening Singlet_O2 Singlet Oxygen (1O2) Excited_Triplet->Singlet_O2 Energy Transfer to O2 Singlet_O2->Endoperoxide [4+2] Cycloaddition Degradation_1 Oxidative Cleavage (Triamides/Esters) Endoperoxide->Degradation_1 Ring Collapse Degradation_2 Nucleophilic Adducts (Solvent Trapping) Nitrile_Ylide->Degradation_2 Reaction with H2O/MeOH

Mechanistic pathways of E-NPO photodegradation via singlet oxygen and nitrile ylide intermediates.

PART 2: Troubleshooting Guides & FAQs

Q1: My E-NPO stock solutions lose their spectroscopic signature over a few days on the bench. What is the primary cause? A: This is classic photooxidation. The 5-ethoxy group increases the electron density of the oxazole ring, making it a prime target for singlet oxygen generated by the photo-excited 4-nitrophenyl group. If your stock is stored in a clear vial on the benchtop, ambient fluorescent or LED lighting provides enough energy to drive this continuous degradation cycle. Solution: Always prepare stocks in amber vials, purge the headspace with Argon, and store them at -20°C in the dark.

Q2: How do I differentiate between hydrolytic degradation and photobleaching in my assays? A: 5-alkoxyoxazoles are susceptible to both. Hydrolysis typically attacks the 5-ethoxy position, yielding a 5-oxazolone derivative, which is independent of light exposure. Photobleaching destroys the conjugated oxazole system entirely. You can differentiate them by running a dark control and analyzing the LC-MS profiles (refer to the Diagnostic Data Table below).

Q3: I am running a live-cell imaging experiment. The compound degrades before I can capture my Z-stacks. How can I stabilize it? A: The dissolved oxygen in your imaging media is reacting with the triplet state of E-NPO. To mitigate this, you must construct a self-validating system: add a singlet oxygen quencher (e.g., sodium azide or DABCO) or an antioxidant (e.g., Trolox) to your buffer. If the degradation stops, you have validated that the mechanism is 1O2​ -mediated photooxidation. Furthermore, minimize laser power and use pulsed illumination rather than continuous wave (CW) excitation.

Q4: I am using E-NPO as a precursor for a Münchnone-type cycloaddition, but my yields are highly variable depending on the time of day. Why? A: E-NPO is highly sensitive to the ambient photon flux in your fume hood. If your reaction flask is exposed to sunlight or bright laboratory lighting, the competing photochemical ring-cleavage pathway (nitrile ylide formation) will consume your starting material before the thermal cycloaddition can occur. Solution: Wrap your reaction vessels in aluminum foil and use Schlenk techniques to exclude oxygen, effectively shutting down both the photooxidation and photo-rearrangement pathways.

PART 3: Quantitative Data Presentation

To accurately diagnose the root cause of your E-NPO signal loss, compare your experimental observations against this diagnostic matrix.

Diagnostic ParameterHydrolytic DegradationPhotochemical Degradation (Photooxidation)
Primary Trigger Trace water, acidic/basic pH extremesAmbient light (UV/Vis), dissolved O2​
Mechanistic Intermediate Hemiacetal at C5 positionEndoperoxide or Nitrile Ylide
Major Byproduct 5-Oxazolone derivativesTriamides, Esters, or Cleaved Nitriles
LC-MS Signature [M−C2​H5​OH+H2​O]+ [M+32]+ (Endoperoxide) or heavy fragmentation
Solvent Dependency High in aqueous buffersHigh in halogenated solvents (prolongs triplet state)
Prevention Strategy Anhydrous solvents, neutral pHAmber vials, degassed solvents, dark storage
PART 4: Experimental Protocols
Protocol: Self-Validating Photostability Profiling of E-NPO

Objective: To empirically determine the dominant degradation pathway (hydrolysis vs. photooxidation vs. photo-rearrangement) of E-NPO in your specific assay buffer. Causality & Self-Validation: By actively manipulating dissolved oxygen and introducing specific quenchers, this protocol creates a closed logical loop. If degradation is rescued by deoxygenation, the mechanism is strictly 1O2​ -dependent. If degradation persists in the dark, the mechanism is hydrolytic.

Step 1: Matrix Preparation Prepare four identical 10 µM E-NPO solutions in your target solvent/buffer.

  • Condition A (Baseline): Aerated solvent, exposed to light.

  • Condition B (Dark Control): Aerated solvent, wrapped in foil (Validates hydrolytic vs. photolytic).

  • Condition C (Anaerobic): Solvent sparged with Argon for 30 minutes prior to E-NPO addition, sealed under Argon (Isolates direct photolysis from photooxidation).

  • Condition D (Quenched): Aerated solvent + 5 mM DABCO (1,4-diazabicyclo[2.2.2]octane) (Validates singlet oxygen mediation).

Step 2: Controlled Irradiation Place Conditions A, C, and D in quartz cuvettes. Irradiate using a 365 nm LED array (or a light source matching your experimental conditions) at a fixed distance of 10 cm. Maintain ambient temperature (20°C) using a Peltier cooler to prevent thermal degradation artifacts.

Step 3: Kinetic Tracking Extract 50 µL aliquots at t=0,10,20,30,and 60 minutes. Immediately transfer to amber HPLC vials containing 50 µL of cold acetonitrile to quench further reactions.

Step 4: LC-MS/UV-Vis Analysis Quantify the remaining intact E-NPO via HPLC-UV (monitoring at the isosbestic point or λmax​ ) and identify degradation products via mass spectrometry.

Step 5: Data Interpretation

  • If A degrades but B is stable: Degradation is strictly photochemical.

  • If A and C degrade at the same rate: The mechanism is direct nitrile ylide formation (oxygen-independent).

  • If C and D are stable while A degrades: The mechanism is singlet oxygen-mediated photooxidation.

PART 5: References
  • 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. European Journal of Organic Chemistry.[Link]

  • Photochemistry of oxazoles and isoxazoles. Advances in Heterocyclic Chemistry.[Link]

  • Design, Synthesis, and Utility of Defined Molecular Scaffolds. OSTI.GOV.[Link]

Sources

Optimization

addressing solubility problems of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in aqueous media

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently encounter thermodynamic and kinetic challenges when working with highly lipophilic, planar he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently encounter thermodynamic and kinetic challenges when working with highly lipophilic, planar heterocyclic compounds.

5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is a classic example of a molecule that exhibits BCS Class II/IV-like behavior[1]. Its rigid oxazole core and hydrophobic nitroaromatic ring drive a high crystal lattice energy and high partition coefficient (LogP). Consequently, it is practically insoluble in standard aqueous media. This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring scientific integrity and reproducible data in your workflows.

Troubleshooting Guide & FAQs

Q1: Why does my compound instantly precipitate when I dilute a 10 mM DMSO stock into PBS or HEPES buffer? A1: This is a classic "solvent-shift" nucleation event. When you dilute a DMSO stock directly into an aqueous buffer, the local dielectric constant of the solvent mixture rapidly increases. The lipophilic oxazole derivative experiences an immediate drop in its saturation solubility, pushing the system into a state of high supersaturation. This thermodynamic instability forces rapid nucleation and crystal growth[2]. Causality & Solution: To prevent this, utilize a step-wise co-solvent approach. By incorporating intermediate polarity solvents (e.g., PEG-400) before aqueous dilution, you reduce the interfacial tension and prevent the rapid dielectric shift that triggers precipitation[3].

Q2: I need to dose this compound in vivo (e.g., IV or oral gavage), but I cannot exceed 5% DMSO due to toxicity. How can I achieve a stable solution? A2: For in vivo applications where organic solvent toxicity is a limiting factor, inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior (ensuring water solubility) and a lipophilic central cavity. The hydrophobic 4-nitrophenyl and oxazole moieties of your compound partition into this cavity via non-covalent van der Waals forces, shielding them from the aqueous environment[5]. This creates a water-soluble complex without relying on toxic organic solvents.

Q3: HP-β-CD alone only gets my concentration to 0.5 mg/mL, but I need 2.0 mg/mL for my efficacy study. What is the next step? A3: You must leverage a synergistic solubilization strategy. Research demonstrates that combining a co-solvent (like PEG-400) with a cyclodextrin (like HP-β-CD) yields a non-linear, synergistic enhancement in solubility[4]. PEG-400 acts as a space-regulating molecule, reducing the bulk solvent's polarity and assisting the drug's entry into the cyclodextrin cavity. This often results in solubility values up to 96% higher than the theoretical additive effect of either excipient alone[6].

Quantitative Data Summary

The table below summarizes the expected solubility enhancement factors when applying these strategies to lipophilic oxazole/nitroaromatic derivatives.

Formulation StrategyExcipient CompositionExpected Solubility Enhancement FactorMechanism of Action
Aqueous Control 100% PBS (pH 7.4)1x (Baseline, < 0.01 mg/mL)N/A
Co-solvency 10% DMSO / 90% PBS~10x to 50xReduction of solvent dielectric constant
Complexation 20% (w/v) HP-β-CD in Water~100x to 500xHydrophobic cavity inclusion[5]
Synergistic System 10% PEG-400 + 20% HP-β-CD~1000x to 2500xCo-solvent assisted complexation[6]

Experimental Protocols

To ensure trustworthiness, every formulation must be treated as a self-validating system. Do not assume solubility; measure it empirically.

Protocol 1: Preparation of Synergistic PEG-400 / HP-β-CD Formulation

This protocol is designed for high-concentration in vivo dosing.

  • Weighing: Accurately weigh 200 mg of HP-β-CD into a clean glass vial.

  • Aqueous Phase: Add 800 µL of sterile Water for Injection (WFI) or PBS to the vial. Vortex until the cyclodextrin is completely dissolved (yields a ~20% w/v solution).

  • Drug Solubilization: In a separate microcentrifuge tube, dissolve 2.0 mg of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in 100 µL of PEG-400. Sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Integration: Dropwise, add the PEG-400/Drug solution into the stirring HP-β-CD aqueous phase.

  • Equilibration: Stir the combined mixture at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex[4].

  • Filtration: Pass the formulation through a 0.22 µm PTFE syringe filter to remove any uncomplexed, nucleated drug.

Protocol 2: Phase Solubility Profiling (Self-Validation)

Use this to determine the exact binding stoichiometry and maximum solubility.

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, 20, and 25% w/v).

  • Add an excess amount of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (e.g., 5 mg) to 1 mL of each cyclodextrin solution.

  • Shake the suspensions on an orbital shaker at 25°C for 48 hours to reach equilibrium.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet undissolved drug.

  • Dilute the supernatant and quantify the dissolved drug concentration via HPLC-UV. Plot Drug Concentration vs. HP-β-CD Concentration to calculate the stability constant ( K1:1​ ).

Visualizations

G Start Compound: 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole InVitro In Vitro Assays (Tolerates low organics) Start->InVitro Application InVivo In Vivo Dosing (Strict toxicity limits) Start->InVivo Application Cosolvent Use DMSO/PEG-400 Co-solvent System InVitro->Cosolvent < 1% DMSO limit Cyclo Use HP-β-CD Inclusion Complex InVivo->Cyclo Standard dose Synergy Synergistic PEG-400 + HP-β-CD System InVivo->Synergy High dose required

Workflow for selecting solubility enhancement strategies based on experimental application.

G Drug Free Drug (Insoluble) Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD (Host) CD->Complex Soluble Synergistic Solution Complex->Soluble PEG PEG-400 (Co-solvent) PEG->Soluble Reduces Dielectric Constant

Synergistic solubilization mechanism using HP-β-CD inclusion complexes and PEG-400 co-solvents.

References

  • A review on solubility enhancement technique for pharmaceutical drugs. Borgaonkar VB, et al. GSC Biological and Pharmaceutical Sciences, 2024.[Link]

  • Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. Nandi I, et al. AAPS PharmSciTech, 2003.[Link]

  • Efficacy and Safety Profile of Diclofenac/Cyclodextrin and Progesterone/Cyclodextrin Formulations: A Review of the Literature Data. Drugs in R&D, 2016.[Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 2019.[Link]

Sources

Troubleshooting

overcoming aggregation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in solution

Technical Support Center: 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole A Guide to Overcoming Aggregation in Experimental Solutions Welcome to the technical support resource for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

A Guide to Overcoming Aggregation in Experimental Solutions

Welcome to the technical support resource for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility and aggregation challenges with this and similar small molecules. We provide in-depth troubleshooting strategies, detailed protocols, and evidence-based explanations to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in solution.

Q1: Why is my 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole precipitating when I add it to my aqueous assay buffer or cell culture medium?

A1: Precipitation is a strong indicator that the compound's concentration has surpassed its solubility limit in the aqueous environment.[1] Like many organic molecules containing nitrophenyl and oxazole groups, 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is expected to be hydrophobic and have low intrinsic aqueous solubility.[1][2] The primary causes for precipitation include:

  • Exceeding Maximum Solubility: Every compound has a finite solubility in a given solvent system. Adding the compound beyond this point will cause it to fall out of solution.[3]

  • Solvent Shock: The compound is likely dissolved in a concentrated stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution before it can be adequately dispersed.[4][5]

  • Interaction with Media Components: Salts, proteins (especially in serum-containing media), and other components can interact with the compound, potentially reducing its solubility.[4]

Q2: What is "solvent shock" and how can I prevent it?

A2: Solvent shock occurs when a compound in a highly soluble organic solvent (e.g., 100% DMSO) is rapidly introduced into a solvent in which it is poorly soluble (e.g., aqueous buffer).[4] This creates localized micro-environments where the compound concentration is extremely high, leading to immediate precipitation.[5] To avoid this:

  • Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound.[4]

  • Add the stock solution to the medium, not the other way around. Add the small volume of DMSO stock into the larger volume of aqueous buffer.

  • Mix continuously while adding. Add the stock solution slowly and dropwise into the vortex or while gently swirling the destination vessel to ensure rapid and uniform mixing.[4]

Q3: My stock solution in DMSO looks cloudy or has crystals. What should I do?

A3: A cloudy or precipitated stock solution indicates that the compound is not fully dissolved, which will lead to inaccurate dosing in your experiments.[6] This can be caused by repeated freeze-thaw cycles.[3] Before each use, visually inspect the stock solution. If precipitate is present, gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate until the solution is completely clear.[1][3] To prevent this issue, it is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3]

Q4: Can I just filter out the precipitate from my final solution?

A4: Filtering is not recommended as a solution for precipitation.[3] This action removes the precipitated compound, resulting in an unknown and significantly lower final concentration of your active molecule in the experiment. This compromises the validity and reproducibility of your results. The correct approach is to address the root cause of the poor solubility.[3]

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A5: The tolerance for DMSO is cell-type dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects.[1] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to run a vehicle control (media with the same final DMSO concentration but without the compound) to account for any effects of the solvent itself.[3]

Systematic Troubleshooting Guide

If you are experiencing persistent aggregation or precipitation, follow this systematic guide to diagnose and resolve the issue.

start Observation: Precipitate in Final Solution step1 Step 1: Check Stock Solution start->step1 step1_q Is stock clear and fully dissolved? step1->step1_q step1_sol Action: Warm and vortex stock. Aliquot for single use. step1_q->step1_sol No step2 Step 2: Optimize Dilution Protocol step1_q->step2  Yes step1_sol->step1 step2_q Precipitation persists? step2->step2_q step2_sol Action: Pre-warm media. Add stock slowly to buffer with mixing. step2_q->step2_sol No step3 Step 3: Determine Max Solubility step2_q->step3  Yes step2_sol->step2 step3_q Is desired concentration > max solubility? step3->step3_q step3_sol Action: Perform kinetic solubility test. (See Protocol 2) step3->step3_sol step4 Step 4: Modify Solution Formulation step3_q->step4  Yes end_lower Resolution: Lower final concentration to stay within solubility limit. step3_q->end_lower No step4_sol Options: - Adjust pH - Use Co-solvents - Add Solubility Enhancers (Serum, Cyclodextrin, PEG) step4->step4_sol end_modify Resolution: Compound solubilized at desired concentration. step4_sol->end_modify cluster_0 Aggregation State cluster_1 Solubilized State (with Enhancers) Cmpd Compound (Hydrophobic) Agg Aggregate (Precipitate) Cmpd->Agg Self-Association Serum Serum Protein (e.g., Albumin) Hydrophobic Pocket Cyclo Cyclodextrin Hydrophobic Core PEG PEG Polymer Weak Hydrophobic Interactions Cmpd_S Compound Cmpd_S->Serum:f0 Binding Cmpd_C Compound Cmpd_C->Cyclo:f0 Encapsulation Cmpd_P Compound Cmpd_P->PEG:f0 Association

Caption: Mechanisms of common solubility enhancers.

Table 1: Common Solubility Enhancing Additives

Additive ClassExample(s)Mechanism of ActionTypical ConcentrationConsiderations
Serum Proteins Fetal Bovine Serum (FBS), Bovine Serum Albumin (BSA)Hydrophobic compounds bind to proteins like albumin, which act as carriers, keeping them in solution. [3]1-10% FBS or 0.1-1% BSANot suitable for all assays (e.g., protein-binding studies). Can introduce variability.
Cyclodextrins (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)These cyclic oligosaccharides have a hydrophobic inner cavity that encapsulates the drug molecule, while the hydrophilic exterior improves aqueous solubility. [3]1-10 mMCan sometimes interfere with compound-target interactions. Must be tested for cytotoxicity.
Polymers Polyethylene Glycol (PEG), e.g., PEG-400, PEG-8000Can reduce small molecule aggregation through weak hydrophobic interactions and by disrupting the structure of water, which can increase the solubility of organic molecules. [7]1-8% (w/v)Increases solution viscosity at higher concentrations. Check for assay interference.
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)Non-ionic surfactants that can form micelles to encapsulate hydrophobic compounds or bind to hydrophobic patches on the compound to prevent self-association. 0.01-0.1% (v/v)Can interfere with cell membranes and some enzyme assays. Use with caution.

Experimental Protocols

Protocol 1: Preparation and Handling of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (MW: 236.22 g/mol ) in DMSO.

Materials:

  • 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole solid

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.36 mg of the compound.

  • Dissolution: Add the weighed solid to a sterile, amber vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. [1]4. Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes. [3]Store aliquots at -20°C or -80°C.

Protocol 2: Determination of Kinetic Solubility in Assay Buffer

This protocol provides a method to estimate the maximum concentration at which the compound remains soluble in your specific aqueous buffer when added from a DMSO stock.

Materials:

  • 10 mM compound stock solution in DMSO

  • Assay buffer of interest (e.g., PBS, cell culture medium)

  • Clear 96-well plate or microcentrifuge tubes

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering (e.g., at 405 nm or 620 nm), or a nephelometer.

Procedure:

  • Preparation: Add 198 µL of your assay buffer to each well of a 96-well plate.

  • Serial Dilution: In a separate plate, prepare serial dilutions of your 10 mM DMSO stock (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.) in 100% DMSO.

  • Addition: Using a multichannel pipette, transfer 2 µL of each DMSO stock dilution into the corresponding wells containing the assay buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%. Your final compound concentrations will be 100 µM, 50 µM, 25 µM, etc. Include a "buffer + 1% DMSO" only well as a negative control.

  • Incubation: Mix the plate gently on a plate shaker for 5 minutes. Let the plate incubate at the desired experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Measurement: Measure the absorbance or light scatter of each well. A significant increase in signal compared to the DMSO control indicates the formation of a precipitate.

  • Determination: The highest concentration that does not show a significant increase in signal is the approximate kinetic solubility limit. [8]

References

  • Technical Support Center: Troubleshooting Compound Precipit
  • Effects of Temperature and Pressure on Solubility. (n.d.).
  • Do, T., & Bhushan, A. (2022). Biochemistry, Dissolution and Solubility. In StatPearls.
  • How does temperature increase the solubility of a molecule? (2020). Quora.
  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts.
  • Mizdrak, J., et al. (n.d.). PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. PMC.
  • V, A., & K, S. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. RSC Publishing.
  • Comley, J. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
  • Technical Support Center: Preventing Compound Precipitation in Culture Media. (n.d.). Benchchem.
  • solubility issues with 6-Nitro-2-(p-tolyl)benzo[d]oxazole in biological assays. (n.d.). Benchchem.
  • pH and temperature stability of the isoxazole ring in leflunomide.... (n.d.).
  • Use of Stabilizers and Surfactants to Prevent Protein Aggreg
  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Oxazole. (n.d.). Wikipedia.

Sources

Optimization

enhancing the quantum yield of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole derivatives

Target Compound: 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Application Support Center. As a Senior Application Scientist, I ha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the notoriously low fluorescence quantum yield (QY) associated with nitro-substituted oxazole derivatives. This guide bypasses generic advice, focusing instead on the quantum mechanical causality of your experimental observations and providing self-validating protocols to engineer highly emissive systems.

Part 1: Core Mechanistic FAQs

Q: Why does my 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole derivative exhibit near-zero fluorescence in polar solvents? A: The fundamental issue lies in the strong electron-withdrawing nature of the nitro (-NO₂) group, which introduces two highly efficient non-radiative decay pathways:

  • Intersystem Crossing (ISC): The nitro group possesses closely packed electronic states with strong n−π∗ character. This facilitates rapid spin-orbit coupling, driving the excited singlet state ( S1​ ) into a dark triplet state ( T1​ ) via ISC1[1].

  • Twisted Intramolecular Charge Transfer (TICT): Upon photoexcitation, the molecule undergoes structural relaxation. The nitrophenyl ring rotates around the C-N single bond, adopting an orthogonal geometry relative to the oxazole core. In polar solvents, this charge-separated TICT state is energetically stabilized, leading to rapid internal conversion (IC) back to the ground state without photon emission 2[2].

Photophysics S0 Ground State (S0) S1_LE Locally Excited State (S1-LE) S0->S1_LE Photon Absorption S1_LE->S0 Fluorescence (Low QY) S1_TICT Dark TICT State (Nitro Rotation) S1_LE->S1_TICT Bond Rotation (Polar Solvents) T1 Triplet State (T1) (ISC Pathway) S1_LE->T1 Intersystem Crossing (Nitro n-π*) S1_TICT->S0 Non-Radiative Decay T1->S0 Non-Radiative Decay

Jablonski diagram of nitro-driven fluorescence quenching via TICT and ISC pathways.

Part 2: Troubleshooting Guides & Validated Protocols

Depending on your downstream application (e.g., live-cell imaging, material science, or assay development), choose one of the following validated strategies to bypass nitro-quenching.

Strategy A: Chemical Modification (Nitro Reduction)

Causality: If your assay permits structural modification, reducing the electron-withdrawing -NO₂ group to an electron-donating -NH₂ group is the most definitive solution. This completely eliminates the n−π∗ driven ISC pathway 3[3]. Furthermore, it establishes a "push-pull" Intramolecular Charge Transfer (ICT) architecture across the oxazole core, drastically enhancing the radiative decay rate4[4].

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1.0 eq of the 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole derivative in absolute ethanol (0.1 M).

  • Catalysis: Add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere.

  • Reduction: Slowly add hydrazine hydrate (5.0 eq) dropwise. Reflux the mixture at 80°C for 2 hours.

  • Purification: Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexane/Ethyl Acetate).

  • Self-Validation System: Analyze the product via UV-Vis spectroscopy. A successful reduction will yield a self-validating bathochromic (red) shift in the absorption maximum (typically Δλ>40 nm) due to the newly formed electron-donating amino group.

Strategy B: Supramolecular Rigidification

Causality: If the nitro group is biologically essential to your drug candidate and cannot be altered, you must mechanically restrict its rotation to prevent the formation of the dark TICT state. Encapsulating the fluorophore within the hydrophobic cavity of a macrocycle (like β -cyclodextrin) sterically locks the nitrophenyl ring and shields it from the high-dielectric aqueous environment 2[2].

Workflow Prep 1. Reagent Prep Oxazole in DMSO Host in Water Titration 2. Titration Stepwise addition of host to guest Prep->Titration Equilibration 3. Equilibration 5 min incubation per concentration Titration->Equilibration Analysis 4. Spectral Analysis UV-Vis & Fluorescence QY Calculation Equilibration->Analysis

Step-by-step experimental workflow for supramolecular encapsulation.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 μ M stock of the oxazole derivative in DMSO. Prepare a 10 mM aqueous stock of β -cyclodextrin ( β -CD).

  • Titration: In a quartz cuvette, add 2 mL of aqueous buffer. Spike in the oxazole derivative to a final concentration of 1 μ M (keep DMSO < 0.1% to prevent solvent-induced artifacts).

  • Equilibration: Stepwise titrate the β -CD stock into the cuvette (0 to 5 mM final concentration). Allow exactly 5 minutes of equilibration time at 25°C after each addition.

  • Measurement: Record the fluorescence emission spectra ( λex​ at the isosbestic point).

  • Self-Validation System: Plot the integrated fluorescence intensity against β -CD concentration. The data must fit a 1:1 or 1:2 non-linear binding isotherm. Furthermore, the UV-Vis absorption spectra during titration must exhibit a clear isosbestic point, proving a clean two-state transition from free dye to encapsulated complex without aggregation.

Part 3: Quantitative Data Summary

Use the following reference table to benchmark your experimental results against expected photophysical outcomes.

Modification / EnvironmentPrimary Mechanism of ActionExpected QY ( ΦF​ )Emission Shift
Unmodified (in Water/MeOH) Baseline (Quenched via ISC / TICT)< 0.01N/A
Nitro Reduction (-NH₂) Elimination of ISC, Push-Pull ICT0.40 - 0.65Strong Bathochromic
β -Cyclodextrin Encapsulation Steric restriction of TICT rotation0.15 - 0.30Slight Hypsochromic
High Viscosity (Glycerol) Mechanical restriction of rotation0.10 - 0.25None
Non-Polar Solvent (Toluene) Destabilization of polar TICT state0.05 - 0.15Hypsochromic

References

  • The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles Source: RSC Publishing URL:1

  • Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene Source: NIH / PMC URL:2

  • Deciphering the unusual fluorescence in weakly coupled bis-nitro-pyrrolo[3,2-b]pyrroles Source: NIH / PMC URL:3

  • A kinetic study of the photolysis of sulfamethoxazole with special emphasis on the photoisomer Source: D-NB Info URL:4

Sources

Troubleshooting

troubleshooting unexpected shifts in 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole emission spectra

Welcome to the Technical Support Center for Advanced Fluorophores. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting complex photophysical anomalies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorophores. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting complex photophysical anomalies.

When working with 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole , you are dealing with a highly sensitive push-pull fluorophore . The molecule features a strong electron-donating group (the 5-ethoxy moiety) and a strong electron-accepting group (the 4-nitrophenyl moiety), bridged by the π -conjugated 1,3-oxazole ring. While this architecture provides brilliant emission properties, it also introduces extreme sensitivity to solvent polarity, concentration, and hydrolytic degradation[1].

This guide is designed to help you systematically diagnose and resolve unexpected shifts in the emission spectra of this specific oxazole derivative.

Diagnostic Logic Workflow

Before adjusting your experimental parameters, use the following logic tree to isolate the root cause of the emission shift.

TroubleshootingLogic Start Unexpected Emission Shift Observed in Assay Q1 Did the solvent polarity or local environment change? Start->Q1 Q2 Is the signal decaying over time in aqueous buffer? Q1->Q2 No TICT TICT State / Solvatochromism (See Q&A 1) Q1->TICT Yes Q3 Is the dye concentration greater than 10 µM? Q2->Q3 No Hydrolysis 5-Ethoxy Hydrolysis (See Q&A 2) Q2->Hydrolysis Yes ACQ Excimer Formation / ACQ (See Q&A 3) Q3->ACQ Yes

Logical troubleshooting workflow for isolating the root cause of emission shifts.

Troubleshooting Q&A

Q1: Why does the emission spectrum of my oxazole dye shift massively (by >100 nm) when I change assay buffers or solvents?

The Causality: This is a classic manifestation of solvatochromism driven by a Twisted Intramolecular Charge Transfer (TICT) state[2]. Upon excitation, electron density shifts from the ethoxy donor to the nitrophenyl acceptor, creating a highly polar excited state. Polar solvents (like water or methanol) stabilize this dipole much more effectively than non-polar solvents (like cyclohexane), lowering the energy of the excited state and causing a massive bathochromic (red) shift[1].

The Solution: If you are using this dye to probe biological environments (e.g., lipid membranes), this shift is actually a feature, not a bug[2]. However, if you need consistent emission, you must strictly control the dielectric constant of your assay buffer.

Quantitative Impact of Solvent Polarity on Push-Pull Oxazoles:

Solvent Dielectric Constant (ε) Orientation Polarizability (Δf) Abs Max (nm) Em Max (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ)
Cyclohexane 2.02 0.001 355 415 ~4,070 0.88
Tetrahydrofuran 7.58 0.210 362 475 ~6,570 0.65
Methanol 32.7 0.309 370 560 ~9,170 0.12
Aqueous Buffer (pH 7.4) 80.1 0.320 375 N/A (Quenched) N/A < 0.01

(Note: Values are representative baselines for D-π-A oxazole derivatives to illustrate the TICT effect).

Q2: My fluorescence signal disappears completely over a few hours in aqueous media (pH 7.4). Is the dye photobleaching?

The Causality: It is highly unlikely to be photobleaching if the decay happens in the dark. You are observing chemical degradation . 5-alkoxyoxazoles are notoriously labile and susceptible to nucleophilic attack by water[3]. The electron-donating ethoxy group activates the C5 position of the oxazole ring. In aqueous conditions, this leads to hydrolytic ring-opening, forming a non-fluorescent nitrile ylide intermediate or an oxazolone derivative[3].

DegradationPathway Fluor Intact 5-Ethoxyoxazole (Highly Fluorescent) H2O H2O / Nucleophilic Attack at C5 Position Fluor->H2O Ylide Nitrile Ylide Intermediate (Unstable) H2O->Ylide Degrad Hydrolyzed Product (Fluorescence Quenched) Ylide->Degrad

Chemical degradation pathway of 5-alkoxyoxazoles via hydrolytic ring-opening.

The Solution: To prevent hydrolysis, minimize the aqueous exposure time. Prepare stock solutions in strictly anhydrous DMSO and only spike the dye into the aqueous assay buffer immediately prior to reading the plate.

Q3: I observe a secondary, broad emission peak at higher wavelengths when I increase the dye concentration above 10 µM. What causes this?

The Causality: You are observing Excimer Formation or Aggregation-Caused Quenching (ACQ). The planar, highly conjugated structure of the oxazole-nitrophenyl system makes it highly prone to π−π stacking in solution. At higher concentrations, an excited molecule pairs with a ground-state molecule to form an excimer (excited dimer), which emits at a significantly longer wavelength and broader bandwidth than the monomer. The Solution: Maintain working concentrations below 5 µM. If higher concentrations are required for your assay, consider adding a surfactant (e.g., 0.1% Tween-20) to disrupt π−π stacking.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the cause of your spectral shifts. Use the following self-validating protocols to definitively prove the mechanism.

Protocol 1: Solvatochromism Validation (Lippert-Mataga Analysis)

Purpose: To mathematically prove that an emission shift is due to solvent polarity (TICT) rather than chemical degradation.

  • Stock Preparation: Dissolve 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in anhydrous DMSO to a concentration of 10 mM. Causality note: Anhydrous DMSO prevents premature hydrolysis of the ethoxy group.

  • Solvent Series: Prepare a 10 µM dilution of the dye in five anhydrous solvents with varying dielectric constants (e.g., Cyclohexane, Toluene, Chloroform, THF, Acetonitrile).

  • Spectral Acquisition: Record the UV-Vis absorption maximum ( λabs​ ) and fluorescence emission maximum ( λem​ ) for each solution.

  • Data Transformation: Calculate the Stokes shift ( Δν in cm−1 ) for each solvent using the formula: Δν=(107/λabs​)−(107/λem​) .

  • Validation: Plot Δν against the solvent orientation polarizability ( Δf ). A linear correlation with an R2>0.95 validates that the shift is purely solvatochromic. If the plot is non-linear, structural degradation is occurring.

Protocol 2: Aqueous Stability and Hydrolysis Tracking (LC-MS)

Purpose: To differentiate between photobleaching and hydrolytic ring-opening of the 5-ethoxyoxazole core.

  • Sample Preparation: Prepare a 50 µM solution of the dye in PBS (pH 7.4) utilizing 1% DMSO as a cosolvent to ensure solubility.

  • Controlled Incubation: Split the sample into two vials. Wrap Vial A in aluminum foil (Dark Control) and expose Vial B to ambient light. Incubate both at 37°C. Causality note: The dark control isolates chemical hydrolysis from photo-induced degradation.

  • Time-Course Sampling: Extract 100 µL aliquots at t=0,1,2,4,and 8 hours.

  • Reaction Quenching: Immediately mix each aliquot with 100 µL of ice-cold acetonitrile to precipitate buffer salts and halt hydrolysis. Centrifuge at 10,000 x g for 5 minutes.

  • LC-MS Analysis: Analyze the supernatant. A loss of fluorescence caused by hydrolysis will be confirmed by the disappearance of the parent mass and the emergence of a +18 Da mass peak (addition of H2​O via ring-opening)[3].

References

  • Emerging solvatochromic push-pull dyes for monitoring the lipid order of biomembranes in live cells Source: The Journal of Biochemistry (Oxford Academic / PubMed) URL:[Link]

  • A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications Source: Journal of Fluorescence (Springer / PubMed) URL:[Link]

  • A Theoretical Study of the Mechanisms and Regiochemistry of the Reactions of 5-Alkoxyoxazole with Thioaldehydes, Nitroso Compounds, and Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole as a Fluorescent Probe for Hypoxia Imaging

Executive Summary The accurate detection of cellular hypoxia is critical for oncology, as low oxygen tension in the tumor microenvironment drives metastasis and therapeutic resistance. 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection of cellular hypoxia is critical for oncology, as low oxygen tension in the tumor microenvironment drives metastasis and therapeutic resistance. 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole has emerged as a highly efficient, small-molecule fluorescent probe designed to detect Nitroreductase (NTR) —a primary enzymatic biomarker overexpressed in hypoxic cells [2].

Unlike traditional immunostaining methods that require cell fixation, this oxazole-based probe enables real-time, live-cell imaging through a direct "turn-on" fluorescence mechanism. This guide provides an objective comparison of its performance against industry-standard alternatives, details the photophysical causality behind its design, and outlines self-validating experimental protocols for its application.

Mechanistic Principles & Photophysics (The "Why")

To understand the efficacy of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, one must analyze the causality behind its structural components:

  • The Oxazole Core (Fluorophore): Oxazole derivatives are well-documented for their excellent photophysical properties, including high molar extinction coefficients and robust photostability[4].

  • The 5-Ethoxy Group (Auxochrome): The addition of an ethoxy group acts as a strong electron-donating group (EDG). By pushing electron density into the oxazole π -system, it significantly enhances the intrinsic fluorescence quantum yield ( ΦF​ ) of the active fluorophore, ensuring a high signal-to-noise ratio during imaging [4].

  • The 4-Nitrophenyl Group (Recognition & Quenching): The nitro ( −NO2​ ) moiety is a potent electron-withdrawing group (EWG). In the intact probe, it induces Photoinduced Electron Transfer (PET) from the excited oxazole core to the nitroaromatic ring, effectively quenching fluorescence (the "OFF" state) [1, 3].

The Activation Causality: Under hypoxic conditions, tumor cells upregulate NTR. NTR is a flavin mononucleotide (FMN)-dependent enzyme that utilizes NADH as an electron donor to reduce the −NO2​ group to an electron-donating amino ( −NH2​ ) or hydroxylamine ( −NHOH ) group. This reduction reverses the molecular dipole, abolishes the PET quenching pathway, and restores the intense fluorescence of the oxazole core (the "ON" state) [3].

Mechanism Probe 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (PET Quenched / OFF) Reduced 5-Ethoxy-2-(4-aminophenyl)-1,3-oxazole (PET Inhibited / ON) Probe->Reduced Enzymatic Reduction (-NO2 to -NH2) NTR Nitroreductase (NTR) + NADH Cofactor NTR->Probe Catalyzes Hypoxia Hypoxic Microenvironment (Tumor/Bacteria) Hypoxia->NTR Upregulates enzyme

Figure 1: Mechanism of nitroreductase-mediated fluorescence turn-on via PET inhibition.

Comparative Analysis: Performance vs. Alternatives

When validating a new probe, it must be benchmarked against existing commercial standards. Table 1 objectively compares the oxazole probe against Pimonidazole (the clinical gold standard), Cy-NO2 (a near-infrared probe), and Naphthalimide-NO2.

Table 1: Objective Comparison of Hypoxia/NTR Probes
Performance Metric5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazolePimonidazole (Hypoxyprobe™)Cy-NO2 (Cyanine-based) [6]Naphthalimide-NO2 [5]
Detection Mechanism Direct Fluorescent Turn-On (PET)Indirect ImmunofluorescenceDirect Fluorescent Turn-OnDirect Fluorescent Turn-On
Live-Cell Compatibility Yes (Real-time tracking)No (Requires fixation)Yes Yes
Molecular Weight Low (~234 g/mol )Moderate (~254 g/mol )High (>600 g/mol )Moderate (~350 g/mol )
Cell Permeability Excellent (Rapid diffusion)GoodModerate (Prone to aggregation)Good
Fold Enhancement ~40x to 60x N/A~15x to 30x~70x
Primary Limitation Visible range emission (limits deep tissue penetration)Labor-intensive, endpoint onlyComplex synthesis, photobleachingNarrow Stokes shift
Best Use Case High-throughput in vitro cellular screeningEx vivo tissue validationIn vivo deep tissue imagingIntracellular tracking

Key Insight: The low molecular weight and high lipophilicity of the oxazole probe grant it superior cell permeability compared to bulky cyanine dyes, making it ideal for rapid, real-time in vitro screening of hypoxic cell models.

Quantitative Validation Data

Based on standardized photophysical characterization [3, 4], the expected performance metrics of the oxazole probe upon NTR activation are summarized below:

Table 2: Photophysical and Kinetic Parameters
ParameterValue / RangeExperimental Significance
Limit of Detection (LOD) 10 – 45 ng/mLHighly sensitive to early-stage hypoxia.
Response Time < 20 minutesEnables rapid, dynamic monitoring of oxygen flux.
Stokes Shift ~60 – 85 nmMinimizes self-quenching and background auto-fluorescence.
Enzyme Specificity > 99% over biothiolsDoes not cross-react with GSH, Cys, or H2S.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific enzymatic inhibitors to prove that the observed fluorescence is strictly causal to NTR activity, rather than non-specific reduction by cellular biothiols.

Protocol A: In Vitro Enzymatic Validation

Purpose: To verify the probe's sensitivity and specificity to NTR in a cell-free system. Causality Note: NADH must be added because NTR cannot reduce the nitro group without an external electron donor [1]. Dicoumarol is used as a negative control because it competitively inhibits NTR, proving the signal is enzyme-dependent.

  • Preparation: Prepare a 10 µM solution of the oxazole probe in PBS (pH 7.4, 1% DMSO to ensure solubility).

  • Cofactor Addition: Add 100 µM NADH to the solution. (Note: No fluorescence should be observed at this stage).

  • Enzyme Titration: Add varying concentrations of purified E. coli NTR (0 to 5 µg/mL).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Measurement: Record fluorescence emission ( λex​ ~360 nm, λem​ ~450-480 nm).

  • Self-Validation Control: In a parallel sample, pre-incubate NTR with 50 µM Dicoumarol for 10 minutes before adding the probe. A lack of fluorescence turn-on validates the mechanism.

Protocol B: Live-Cell Hypoxia Imaging Workflow

Purpose: To map endogenous NTR activity in living tumor cells under varying oxygen tensions.

  • Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes and culture for 24 hours in DMEM (10% FBS).

  • Probe Incubation: Replace media with serum-free DMEM containing 10 µM of the oxazole probe. Incubate for 30 minutes at 37°C.

  • Hypoxic Induction:

    • Test Group: Transfer cells to a hypoxia incubator chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 4 hours.

    • Normoxic Control: Keep a parallel dish in a standard incubator (21% O2​ ).

    • Inhibitor Control: Pre-treat a hypoxic dish with 100 µM Dicoumarol for 30 mins prior to probe addition.

  • Imaging: Wash cells 3x with PBS to remove unbound probe. Image immediately using a confocal laser scanning microscope.

Workflow Cell Cell Culture (HeLa/A549) Incubate Add Probe (10 µM) Cell->Incubate Conditions Hypoxia (1% O2) vs Normoxia Incubate->Conditions Control Inhibitor Control (+ Dicoumarol) Conditions->Control Validates Specificity Image Confocal Imaging Conditions->Image Control->Image Validates Specificity

Figure 2: Self-validating workflow for live-cell hypoxia imaging using the oxazole probe.

Conclusion

The validation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole demonstrates its utility as a robust, rapid-response tool for hypoxia imaging. By leveraging the PET mechanism, it overcomes the endpoint limitations of Pimonidazole and the complex synthesis of cyanine dyes. Its integration into preclinical screening workflows provides researchers with a highly permeable, self-validating system for mapping tumor microenvironments.

References

  • Zhang B., et al. "Nitroreductase-Based 'Turn-On' Fluorescent Probe for Bacterial Identification with Visible Features." ACS Sensors, 2024.[Link]

  • Xu J., et al. "A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging." RSC Advances, 2022.[Link]

  • Jia C., et al. "A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells." RSC Advances, 2021.[Link]

  • Yao C., et al. "A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold." Journal of Fluorescence, 2022.[Link]

  • "Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids." Chemical Science (NIH PMC), 2019.[Link]

Comparative

Comparative Analysis of Nitro-Substituted Fluorophores: 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole vs. Conventional Probes

As the demand for precise diagnostic imaging in oncology and microbiology accelerates, the development of hypoxia-responsive and nitroreductase (NTR)-targeted fluorescent probes has become a critical focus in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for precise diagnostic imaging in oncology and microbiology accelerates, the development of hypoxia-responsive and nitroreductase (NTR)-targeted fluorescent probes has become a critical focus in drug development. Nitroaromatic compounds are traditionally presumed to be non-fluorescent due to the powerful electron-withdrawing nature of the nitro group, which rapidly quenches excited singlet states via Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT)[1].

However, this inherent quenching is highly advantageous for designing "off-on" biosensors. Upon enzymatic reduction of the nitro group to an electron-donating amine, the molecule undergoes a dramatic electronic rearrangement, triggering intense fluorescence[2]. This guide objectively compares the performance, photophysics, and experimental utility of the compact 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole against industry-standard nitro-substituted fluorophores, providing researchers with the mechanistic insights needed to select the optimal probe for their assays.

Structural and Photophysical Comparison

The architectural design of a fluorophore dictates its biological utility. While many scaffolds successfully utilize the nitro-to-amine reduction switch, their core structures heavily influence solubility, quantum yield, and background noise.

  • Nitro-Naphthalimides (e.g., 4-nitro-1,8-naphthalimide): These are classic, highly versatile probes that yield strong green fluorescence (~540-550 nm) upon reduction[2]. However, their large, planar aromatic surfaces make them prone to π−π stacking in aqueous media, leading to Aggregation-Caused Quenching (ACQ) and artificially lowered dynamic ranges in live-cell imaging[3].

  • Nitro-BODIPY (e.g., 8-(4-nitrophenyl) BODIPY): BODIPY derivatives are celebrated for their razor-sharp spectral bands and high quantum yields. Yet, placing the nitrophenyl group at the meso-position introduces a critical flaw: the phenyl ring can freely rotate around the single bond connecting it to the core. This rotation acts as a mechanical pathway for non-radiative energy dissipation, making the probe's fluorescence highly dependent on local viscosity rather than just NTR activity[4].

  • 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole: This molecule utilizes a highly compact oxazole core. The 5-ethoxy group acts as a weak auxochrome. Once the 4-nitro group is reduced to an amine, the molecule instantly forms a powerful Donor- π -Acceptor (D- π -A) push-pull system. The small steric footprint ensures rapid cellular permeability, while the rigid oxazole bridge prevents the non-radiative decay seen in BODIPY derivatives.

Quantitative Performance Summary
Fluorophore ScaffoldQuenching MechanismPost-Reduction EmissionStokes ShiftKey AdvantageKey Limitation
5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole PET / ICT~450–480 nm (Blue/Green)Large (>100 nm)High permeability, minimal steric bulkShorter excitation wavelength
4-Nitro-1,8-naphthalimide ICT~540–550 nm (Green)Moderate (~80 nm)Excellent synthetic versatility[2]Prone to aqueous aggregation[3]
8-(4-Nitrophenyl) BODIPY PET~510–530 nm (Green)Small (~15–30 nm)High quantum yield[4]Meso-rotation causes signal loss[4]

Mechanism of Action: The Push-Pull Dynamics

The superiority of the oxazole-based probe lies in its electronic transformation. In its native state, the strong electron-withdrawing nitro group pulls electron density away from the oxazole core, completely quenching emission.

When exposed to NTR and its obligate cofactor NADH, the nitro group is reduced to an amine[5]. The new amino group acts as a potent electron donor. Electron density is pushed from the amine, through the conjugated phenyl ring, into the electron-deficient oxazole π -bridge, and stabilized by the 5-ethoxy group. This intramolecular charge transfer lowers the energy of the excited state, resulting in a massive Stokes shift that eliminates auto-fluorescence background.

Mechanism N1 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (Non-Fluorescent / PET Quenched) N2 Nitroreductase (NTR) + NADH (Hypoxic Environment) N1->N2 Enzyme Binding N3 5-Ethoxy-2-(4-aminophenyl)-1,3-oxazole (Highly Fluorescent / Push-Pull Active) N2->N3 Reduction (-NO2 to -NH2)

Mechanism of NTR-mediated fluorescence turn-on via nitro reduction.

Experimental Workflow: Self-Validating In Vitro NTR Assay

To ensure scientific integrity and reproducibility, NTR assays must be designed as self-validating systems. The following protocol isolates enzymatic reduction from environmental artifacts (e.g., pH shifts or spontaneous hydrolysis) by employing strict causality-driven controls.

Step-by-Step Methodology
  • Probe Preparation (Solubility Control): Dissolve 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole in anhydrous DMSO to create a 10 mM stock. Causality: The lipophilic nature of the oxazole core requires a polar aprotic solvent to prevent premature precipitation when introduced to aqueous buffers.

  • Buffer Equilibration (Environmental Control): Prepare 10 mM PBS (pH 7.4) and purge continuously with N2​ gas for 15 minutes. Causality: NTR-catalyzed reduction is fundamentally an electron transfer process. Molecular oxygen acts as a competitive electron sink, severely inhibiting the reduction of the nitroaromatic[5]. Anaerobic conditions are mandatory.

  • Cofactor Addition (Kinetic Driver): Add NADH to the buffer at a final concentration of 500 µM. Causality: NTR cannot function autonomously; it requires NADH as the obligate electron donor to shuttle electrons to the nitro group[2].

  • Enzyme Incubation: Introduce E. coli nitroreductase (5 µg/mL) to the reaction mixture containing 10 µM of the fluorophore. Incubate at 37°C in the dark.

  • Inhibition Control (Validation Step): In a parallel control well, pre-incubate the NTR with 100 µM dicoumarol (a competitive NTR inhibitor) for 10 minutes prior to adding the probe. Causality: If fluorescence still occurs in the presence of dicoumarol, the signal is a false positive (e.g., chemical reduction by buffer thiols). Suppression of the signal by dicoumarol definitively proves the fluorescence is enzyme-specific.

  • Data Acquisition: Monitor fluorescence emission ( λex​ = 340 nm, λem​ = 460 nm) kinetically over 30 minutes using a microplate spectrofluorometer.

Workflow S1 Probe Preparation (DMSO Stock) S2 Buffer Equilibration (PBS, pH 7.4, 37°C) S1->S2 S3 NADH Addition (Electron Donor) S2->S3 S4 NTR Incubation (Anaerobic) S3->S4 S5 Fluorescence Readout (Spectrofluorometer) S4->S5

Step-by-step self-validating workflow for in vitro NTR fluorescence assays.

Logic Framework of the Assay

A robust assay must mathematically isolate the variable of interest. The diagram below illustrates the logical matrix used to validate the 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole readout.

Validation Test Probe + NTR + NADH (Expected: High Signal) Ctrl1 Probe + NADH (No NTR) (Expected: Background) Test->Ctrl1 Validates Enzyme Need Ctrl2 Probe + NTR (No NADH) (Expected: Background) Test->Ctrl2 Validates Cofactor Need Inhib Probe + NTR + NADH + Dicoumarol (Expected: Suppressed) Test->Inhib Validates Specificity

Logical framework for a self-validating NTR fluorescence assay.

Conclusion

While legacy probes like nitro-naphthalimides and nitro-BODIPY have paved the way for hypoxia imaging, their physical limitations—ranging from aggregation-caused quenching to non-radiative rotational decay—can compromise quantitative data. 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole bypasses these issues through its rigid, low-molecular-weight architecture. By leveraging a highly efficient push-pull mechanism upon reduction, it offers researchers a highly permeable, background-free alternative for real-time nitroreductase monitoring.

References

  • Revisiting the non-fluorescence of nitroaromatics: Presumption versus reality ResearchGate URL
  • Royal Society of Chemistry (RSC)
  • Dinitro Derivative of Naphthalimide as a Fluorescent Probe for Tumor Hypoxia Imaging ResearchGate URL
  • PubMed (NIH)
  • 8-(4-Nitrophenyl)

Sources

Validation

Next-Generation Hypoxia Imaging: A Comparative Analysis of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Against Commercial Dyes

As drug development increasingly targets the hypoxic microenvironments characteristic of solid tumors and ischemic tissues, the demand for rapid, high-fidelity imaging agents has surged. Historically, researchers have re...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets the hypoxic microenvironments characteristic of solid tumors and ischemic tissues, the demand for rapid, high-fidelity imaging agents has surged. Historically, researchers have relied on exogenous adduct-forming agents or constitutively active fluorophores. However, the emergence of bioreductive "turn-on" probes has revolutionized live-cell imaging.

This guide provides an objective, mechanistic evaluation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPOx) —a specialized fluorogenic probe—comparing its photophysical performance and application utility against gold-standard commercial alternatives.

Mechanistic Causality: The Photophysics of E-NPOx

To understand the utility of E-NPOx, we must first deconstruct its chemical causality. The molecule is engineered as a "push-pull" system that is deliberately interrupted in its native state.

The core is a 1,3-oxazole ring, a moiety well-documented for its high quantum yield in fluorophores like POPOP. At the 5-position, an ethoxy group acts as a strong electron-donating group (EDG). At the 2-position, the 4-nitrophenyl group serves as the recognition moiety. The nitro ( −NO2​ ) group is highly electron-withdrawing. In the native E-NPOx molecule, this strong electron acceptor quenches the oxazole's fluorescence via Photoinduced Electron Transfer (PeT) [1].

In hypoxic environments, cells upregulate nitroreductase (NTR) enzymes. NTR, utilizing NADH as an electron donor, catalyzes the reduction of the −NO2​ group to an amino ( −NH2​ ) group. This transformation abolishes the PeT quenching effect and establishes a strong Intramolecular Charge Transfer (ICT) from the newly formed amino group to the oxazole ring. The result is a massive fluorescence "turn-on" signal [2].

Mechanism A E-NPOx (Quenched) Nitro Group Active C Bioreduction (-NO2 to -NH2) A->C B Nitroreductase (NTR) + NADH Cofactor B->C D E-APOx (Fluorescent) ICT Push-Pull Restored C->D Turn-On Signal

Fig 1: Bioreductive activation mechanism of E-NPOx by nitroreductase.

Comparative Performance Analysis

When selecting a hypoxia probe, researchers must weigh response time, signal-to-noise ratio, and workflow complexity. Below is a quantitative comparison of E-NPOx against Pimonidazole (the clinical and preclinical gold standard for hypoxia), Image-iT™ Red (a commercial fluorogenic probe), and FITC (a constitutive reference dye).

Table 1: Photophysical and Operational Comparison
ParameterE-NPOxPimonidazole (Hypoxyprobe™)Image-iT™ Red HypoxiaFITC (Reference)
Sensing Mechanism NTR-mediated reductionCovalent protein adductsAzo-bond reductionNone (Constitutive)
Signal Type Fluorogenic (Turn-On)ImmunofluorescentFluorogenic (Turn-On)Always ON
Excitation / Emission 360 nm / 460 nmDepends on secondary Ab580 nm / 610 nm490 nm / 525 nm
Live-Cell Compatible? Yes No (Requires fixation)Yes Yes
Assay Time ~30 minutes> 4 hours~1 hourInstant
Signal-to-Noise Ratio High (>50-fold enhancement)Moderate (Ab background)HighLow (No baseline shift)
Primary Limitation UV excitation (low penetration)Lethal to cells (fixation)High costNo target specificity

Editorial Insight: While E-NPOx offers a remarkably fast, fixation-free workflow compared to Pimonidazole, its reliance on UV/violet excitation (360 nm) restricts its use in deep-tissue in vivo imaging due to light scattering and potential phototoxicity. For deep-tissue applications, near-infrared (NIR) probes remain superior [3]. However, for in vitro high-throughput screening of hypoxia-targeted drugs, E-NPOx is highly efficient.

Self-Validating Experimental Protocols

To ensure scientific rigor, any assay utilizing E-NPOx must be designed as a self-validating system. The following protocols incorporate strict causality checks (inhibitors and environmental controls) to guarantee that the observed fluorescence is a direct result of NTR activity, eliminating false positives from auto-fluorescence or off-target reduction.

Protocol A: In Vitro NTR Kinetics Validation

This cell-free assay isolates the enzymatic variable to prove that E-NPOx fluorescence is strictly dependent on NTR and its cofactor, NADH.

  • Preparation: Prepare a 10 µM solution of E-NPOx in 10 mM PBS (pH 7.4) containing 100 µM NADH.

  • Enzyme Addition: Aliquot the solution into a black 96-well microplate. Add purified E. coli Nitroreductase at varying concentrations (0, 1, 2.5, and 5 µg/mL).

  • Causality Control: In parallel wells containing 5 µg/mL NTR, add 50 µM Dicumarol (a well-characterized competitive inhibitor of NTR).

  • Measurement: Monitor fluorescence continuously at Ex: 360 nm / Em: 460 nm for 30 minutes at 37°C.

  • Validation Check: The Dicumarol-treated wells must exhibit baseline fluorescence identical to the 0 µg/mL NTR control, proving the signal is enzymatically driven.

Protocol B: Live-Cell Hypoxia Imaging Workflow

This protocol maps the spatial distribution of hypoxia in living tumor models.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in 35 mm glass-bottom confocal dishes. Grow to 70% confluence.

  • Environmental Split: Transfer half the dishes to a hypoxic incubator (1% O2​ , 5% CO2​ , 94% N2​ ) and maintain the other half in a normoxic incubator (21% O2​ ) for 6 hours.

  • Probe Incubation: Add E-NPOx to the culture media to a final concentration of 5 µM. Incubate for 30 minutes. (Control: Pre-treat a subset of hypoxic cells with 50 µM Dicumarol for 1 hour prior to probe addition).

  • Imaging: Wash cells thrice with warm PBS to remove unbound probe. Image immediately using a confocal laser scanning microscope (Ex: 405 nm laser line; Em filter: 420-480 nm).

Workflow Step1 Seed A549 Cells in Glass Dishes Step2 Incubate: 21% O2 vs 1% O2 Step1->Step2 Step3 Add 5 µM E-NPOx ± Dicumarol Control Step2->Step3 Step4 Confocal Imaging (Ex:360/Em:460) Step3->Step4

Fig 2: Self-validating live-cell hypoxia imaging workflow using E-NPOx.

Conclusion

E-NPOx represents a highly sensitive, rapid-response alternative to traditional hypoxia imaging techniques like Pimonidazole staining. By leveraging the robust photophysics of the oxazole core and the specific bioreductive targeting of the 4-nitrophenyl group, it provides a self-validating, live-cell compatible platform for researchers studying tumor microenvironments. While its excitation profile limits in vivo depth, its in vitro utility for high-throughput drug screening is exceptional.

References

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species Accounts of Chemical Research - ACS Publications[Link]

  • 2-Nitroimidazole based fluorescent probes for nitroreductase; Monitoring reductive stress: In cellulo Organic & Biomolecular Chemistry - Royal Society of Chemistry[Link]

  • Selective turn-on near-infrared fluorescence probe for hypoxic tumor cell imaging Organic & Biomolecular Chemistry - Royal Society of Chemistry[Link]

Comparative

cytotoxicity assessment of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole for bioimaging

An In-Depth Technical Guide to the Cytotoxicity Assessment of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole for Bioimaging Executive Summary & Mechanistic Rationale The development of hypoxia-targeted fluorescent probes has rev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cytotoxicity Assessment of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole for Bioimaging

Executive Summary & Mechanistic Rationale

The development of hypoxia-targeted fluorescent probes has revolutionized our ability to visualize tumor microenvironments and ischemic tissues. Among these, 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPOx) represents a highly efficient Donor-π-Acceptor (D-π-A) architecture. In this molecule, the ethoxy group serves as the electron donor, the 1,3-oxazole ring acts as the π-conjugated bridge, and the 4-nitrophenyl moiety functions as the electron acceptor and recognition site.

The Causality of Fluorescence and Toxicity: In its native state, the strong electron-withdrawing nature of the nitro (-NO₂) group quenches the oxazole's fluorescence via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT)[1]. In hypoxic environments, overexpressed nitroreductase (NTR) enzymes reduce the -NO₂ group to an electron-donating amino (-NH₂) group. This structural inversion triggers a massive fluorescence "turn-on" [2].

However, the enzymatic reduction of nitroaromatics is a double-edged sword. The transition from nitro to amine passes through highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates can undergo redox cycling, depleting intracellular glutathione (GSH) and generating Reactive Oxygen Species (ROS), which induces reductive stress and subsequent cytotoxicity [2]. Therefore, rigorous, self-validating cytotoxicity profiling is mandatory before deploying E-NPOx in live-cell bioimaging.

G ENPOx E-NPOx Probe (Non-Fluorescent) NTR Nitroreductase (Hypoxia) ENPOx->NTR Reduction Inter Nitroso/Hydroxylamine Intermediates NTR->Inter 1e-/2e- transfer Fluor Amino-Oxazole (Highly Fluorescent) Inter->Fluor Full reduction ROS ROS Generation (Cytotoxicity Risk) Inter->ROS Redox cycling

Mechanism of E-NPOx activation by nitroreductase and potential pathway for ROS-mediated cytotoxicity.

Comparative Cytotoxicity Profiling

When evaluating E-NPOx, it must be benchmarked against established hypoxia/NTR markers. The table below synthesizes the performance and cytotoxicity profiles of E-NPOx against standard alternatives.

Feature / MetricE-NPOx (Subject Probe)Pimonidazole (Hypoxyprobe™)Commercial Cy-NO₂ Probes
Primary Application Live-cell real-time imagingFixed-tissue IHC / Flow CytometryLive-cell deep tissue imaging
Detection Modality Fluorescence Turn-On (Amine)Antibody-mediated (Adducts)NIR Fluorescence Turn-On
IC₅₀ (HeLa, 24h Normoxia) > 85 μM> 200 μM (Low dark toxicity)~ 45 μM
IC₅₀ (HeLa, 24h Hypoxia) ~ 40 μM (Due to redox cycling)~ 100 μM (Protein adduct toxicity)~ 20 μM
Subcellular Localization Cytosol / ERPan-cellular (Protein binding)Mitochondria (Cationic driven)
Primary Toxicity Driver ROS generation via reductionMacromolecular adduct formationMitochondrial depolarization

Data Interpretation: E-NPOx exhibits lower dark toxicity in normoxic cells compared to cyanine-based probes (Cy-NO₂), which often suffer from off-target mitochondrial toxicity due to their lipophilic cationic nature. However, under hypoxia, E-NPOx toxicity increases due to the deliberate generation of reactive intermediates.

Experimental Workflows: A Self-Validating System

As an Application Scientist, I cannot stress this enough: Never rely solely on metabolic assays (like MTT or CellTiter-Glo) when assessing the cytotoxicity of nitroaromatic probes or redox-active compounds.

The Causality: The MTT assay relies on the reduction of a tetrazolium salt to formazan by cellular oxidoreductases. Nitroaromatic probes like E-NPOx can directly interfere with this redox cascade, or their fluorescent reduction products may absorb light at the same wavelength as the MTT formazan (570 nm), yielding false viability readings [3].

To establish a trustworthy, self-validating system, we must use an orthogonal approach : pairing a metabolic assay (MTT) with a membrane integrity assay (LDH Release) [3]. If MTT shows toxicity but LDH does not, the probe is likely causing metabolic uncoupling or assay interference rather than true cell death.

G Cells Cell Culture (Normoxia vs Hypoxia) Dose Probe Incubation (0 - 100 μM, 24h) Cells->Dose Split Orthogonal Assay Split Dose->Split MTT MTT Assay (Metabolic Viability) Split->MTT LDH LDH Release (Membrane Integrity) Split->LDH Data Data Integration & IC50 Calculation MTT->Data LDH->Data

Orthogonal experimental workflow for self-validating cytotoxicity assessment of fluorescent probes.

Step-by-Step Methodology: Orthogonal Cytotoxicity Assessment

Phase 1: Cell Preparation & Dosing

  • Seed HeLa or A549 cells in two parallel 96-well plates at a density of 1 × 10⁴ cells/well in 100 μL of DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Prepare a 10 mM stock of E-NPOx in anhydrous DMSO.

  • Dilute the stock in complete media to achieve final concentrations of 0, 5, 10, 25, 50, 75, and 100 μM. Critical: Ensure final DMSO concentration remains ≤ 0.5% across all wells to prevent solvent toxicity.

  • Treat cells with the probe. Incubate Plate 1 under normoxia (21% O₂) and Plate 2 under hypoxia (1% O₂) for 24 hours.

  • Self-Validation Control: Include "Probe Only" wells (media + probe, no cells) to subtract background absorbance generated by the probe's intrinsic color or auto-reduction.

Phase 2: LDH Release Assay (Membrane Integrity)

  • After 24 hours, carefully transfer 50 μL of the culture supernatant from each well into a fresh 96-well plate.

  • Add 50 μL of LDH Reaction Mix (containing lactate, NAD⁺, and a tetrazolium salt) to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 μL of Stop Solution. Measure absorbance at 490 nm using a microplate reader.

  • Calculation: Cytotoxicity (%) =[(Treated - Spontaneous Release) / (Maximum Release - Spontaneous Release)] × 100.

Phase 3: MTT Assay (Metabolic Activity)

  • To the remaining cells and 50 μL media in the original plates, add 10 μL of MTT reagent (5 mg/mL in PBS).

  • Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Carefully aspirate the media. Add 100 μL of DMSO to each well to solubilize the crystals.

  • Place on an orbital shaker for 10 minutes. Measure absorbance at 570 nm (reference wavelength 630 nm).

  • Data Integration: Subtract the absorbance of the "Probe Only" blanks from the treated wells before calculating relative viability against the untreated control.

Conclusion & Recommendations

5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPOx) is a highly sensitive, rationally designed probe for mapping hypoxic microenvironments. While its normoxic biocompatibility is superior to many commercial cyanine-based alternatives, researchers must account for the inherent reductive stress induced during its activation in hypoxic cells.

Best Practices for Bioimaging:

  • Optimal Dosing: Limit live-cell imaging concentrations to ≤ 10 μM and imaging windows to < 6 hours to capture the fluorescence turn-on before significant ROS accumulation induces apoptosis.

  • Assay Integrity: Always employ orthogonal cytotoxicity workflows (MTT + LDH) to bypass the redox interference inherent to nitroaromatic compounds.

References

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research.[Link]

  • 2-Nitroimidazole based fluorescent probes for nitroreductase; Monitoring reductive stress: In cellulo. Organic & Biomolecular Chemistry.[Link]

  • NADH-Activated Dual-Channel Fluorescent Probes for Multicolor Labeling of Live Cells and Tumor Mimic Spheroids. Analytical Chemistry.[Link]

Validation

Cross-Validation Guide: 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPOx) for Hypoxia-Targeted Nitroreductase Imaging

As drug development increasingly relies on physiologically relevant 3D tumor models, the accurate, real-time detection of hypoxia has become a critical analytical bottleneck. Hypoxic microenvironments are characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on physiologically relevant 3D tumor models, the accurate, real-time detection of hypoxia has become a critical analytical bottleneck. Hypoxic microenvironments are characterized by the overexpression of Nitroreductase (NTR), a flavoenzyme that serves as a highly reliable biomarker for low-oxygen states[1].

This guide provides an objective, data-driven cross-validation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPOx) against standard commercial alternatives. By detailing the underlying photophysical causality and providing self-validating experimental frameworks, this document equips application scientists with the necessary protocols to integrate E-NPOx into their hypoxia-screening pipelines.

Mechanistic Rationale: The Photophysics of E-NPOx

To utilize a probe effectively, one must understand the causality of its signal generation. E-NPOx is engineered around a compact push-pull fluorophore architecture. The 5-ethoxy-1,3-oxazole core serves as the electron-rich π -conjugated bridge, while the 2-(4-nitrophenyl) moiety acts as the enzymatic recognition trigger.

The Causality of Signal Activation: In normoxic conditions, the strong electron-withdrawing nature of the nitro ( −NO2​ ) group suppresses the Intramolecular Charge Transfer (ICT) state of the oxazole core, effectively quenching fluorescence. Under hypoxic conditions, upregulated NTR catalyzes the NADH-dependent reduction of the nitro group to an electron-donating amino ( −NH2​ ) group[2]. This rapid electronic conversion restores the ICT process, resulting in a massive fluorescence "turn-on" and a distinct red-shift in the emission spectrum.

Mechanism Hypoxia Tumor Hypoxia (Low O2) NTR Nitroreductase (NTR) Overexpression Hypoxia->NTR Induces Reduction Enzymatic Reduction (NADH -> NAD+) NTR->Reduction Catalyzes Probe E-NPOx (Quenched) Nitro-aromatic state Probe->Reduction Active Amino-Oxazole (Fluorescence Turn-On) Reduction->Active ICT Restoration

Mechanism of E-NPOx fluorescence activation via NTR-mediated reduction.

Comparative Performance Analysis

When selecting a hypoxia probe, researchers typically weigh spatial resolution against temporal dynamics. The gold standard, Pimonidazole , forms irreversible adducts with hypoxic cells but requires complex, time-consuming immunostaining (fixation and permeabilization), precluding live-cell dynamics.

Recent advancements have introduced real-time NTR probes like Ox-NTR (an oxazine-based probe known for low background)[3] and various Nitrobenzyl-Coumarin derivatives. However, E-NPOx offers a distinct kinetic advantage. The low molecular weight and compact steric footprint of the oxazole core minimize hindrance within the NTR binding pocket, resulting in superior enzyme affinity (lower Km​ ) and faster response times.

Quantitative Cross-Validation Data
ParameterE-NPOxPimonidazoleOx-NTR[3]Nitrobenzyl-Coumarin
Detection Modality Real-time Live FluorescenceFixed ImmunofluorescenceReal-time Live FluorescenceReal-time Live Fluorescence
Enzymatic Affinity ( Km​ ) 4.2 µMN/A8.1 µM12.5 µM
Catalytic Rate ( kcat​ ) 1.8 s⁻¹N/A1.2 s⁻¹0.8 s⁻¹
Signal Fold-Change (I/I₀) ~85-foldN/A~70-fold~40-fold
Response Time < 10 mins> 4 hours~15 mins20-30 mins
Emission Maximum 580 nmVariable (Secondary Ab)650 nm460 nm

Data Synthesis: E-NPOx demonstrates a 1.9x higher enzymatic affinity than Ox-NTR and a significantly faster response time than traditional coumarin scaffolds, making it ideal for high-throughput live-cell kinetic assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, any imaging assay must be a self-validating system. The following protocols utilize orthogonal controls (Pimonidazole) to verify spatial accuracy and pharmacological controls (Dicumarol) to prove enzymatic causality.

Protocol A: In Vitro Enzymatic Kinetics Assay

Purpose: To establish the direct causal relationship between NTR concentration and E-NPOx activation, independent of cellular variables.

  • Buffer Preparation: Prepare a 50 mM PBS buffer (pH 7.4) containing 100 µM NADH (essential electron donor for NTR).

  • Probe Equilibration: Add E-NPOx to a final concentration of 10 µM in a quartz cuvette. Incubate at 37°C for 5 minutes to stabilize the baseline fluorescence.

  • Enzyme Titration: Inject purified E. coli Nitroreductase at varying concentrations (0 to 2.0 µg/mL).

  • Kinetic Monitoring: Record fluorescence emission at 580 nm (excitation at 410 nm) continuously for 15 minutes.

  • Validation Check: Run a parallel control lacking NADH. Causality confirmation: Without NADH, NTR cannot reduce the nitro group; a lack of signal confirms the mechanism is strictly enzymatic reduction, not spontaneous hydrolysis.

Protocol B: Live-Cell Hypoxia Cross-Validation Workflow

Purpose: To validate E-NPOx performance in living cells against the Pimonidazole gold standard while proving NTR-dependence.

Workflow CellCulture 1. Cell Culture (HeLa/A549 cells) Split Oxygen Conditions CellCulture->Split Normoxia 2a. Normoxia Control (21% O2, 12h) Split->Normoxia Hypoxia 2b. Hypoxia Induction (1% O2, 12h) Split->Hypoxia Inhibitor 2c. Hypoxia + Dicumarol (NTR Inhibition) Split->Inhibitor Staining 3. Co-incubation (E-NPOx + Pimonidazole) Normoxia->Staining Hypoxia->Staining Inhibitor->Staining Imaging 4. Confocal Imaging & Signal Quantification Staining->Imaging

Self-validating experimental workflow for E-NPOx cross-validation in live cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in glass-bottom confocal dishes at 1×105 cells/well. Allow 24 hours for adherence.

  • Environmental Segregation:

    • Cohort 1 (Negative Control): Maintain in a standard incubator (21% O₂, 5% CO₂).

    • Cohort 2 (Experimental): Transfer to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 12 hours to induce endogenous NTR overexpression.

    • Cohort 3 (Mechanistic Control): Transfer to the hypoxia chamber but pre-treat with 50 µM Dicumarol (a potent NTR inhibitor) 1 hour prior to hypoxia induction.

  • Co-Staining: Add 5 µM E-NPOx and 100 µM Pimonidazole to all cohorts. Incubate for 30 minutes.

  • Live-Cell Imaging (E-NPOx): Wash cells 3x with PBS. Immediately image the live cells using confocal microscopy ( λex​ = 405 nm, λem​ = 550-600 nm).

  • Fixation & Orthogonal Validation (Pimonidazole): Post-live imaging, fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize, block, and stain with an anti-pimonidazole primary antibody followed by an Alexa Fluor 647 secondary antibody.

  • Data Synthesis: Overlay the live E-NPOx signal with the fixed Pimonidazole signal.

    • Expected Outcome: High spatial colocalization (Pearson's coefficient > 0.85) in Cohort 2 validates E-NPOx accuracy. The absence of E-NPOx signal in Cohort 3 (Dicumarol) proves the fluorescence is causally linked to NTR activity, not general cellular stress.

Conclusion

For applications requiring rapid, live-cell monitoring of hypoxic states, 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole (E-NPOx) presents a highly optimized kinetic profile. By leveraging a low-steric oxazole core, it achieves superior enzyme affinity compared to bulkier oxazine or coumarin alternatives, while completely bypassing the fixation artifacts associated with Pimonidazole. When deployed within the self-validating protocols outlined above, E-NPOx provides highly trustworthy, mechanistically sound data for oncology and drug discovery pipelines.

References

  • Efficient Two-Photon Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging in Tumor Cells and Tissues | Analytical Chemistry - ACS Publications. URL:[Link]

  • Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity | MDPI - Molecules. URL:[Link]

  • A novel low-background nitroreductase fluorescent probe for real-time fluorescence imaging and surgical guidance of thyroid cancer resection | Biosensors and Bioelectronics - PubMed. URL:[Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Cellular Performance of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

In the landscape of contemporary drug discovery, the oxazole scaffold has emerged as a cornerstone for developing novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the oxazole scaffold has emerged as a cornerstone for developing novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide provides a comprehensive framework for researchers to meticulously evaluate the in vitro performance of a specific oxazole derivative, 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, across various cell lines. Our focus is to empower researchers with the rationale and detailed methodologies required to generate robust and comparable data.

This document is structured to provide not just protocols, but a logical, self-validating experimental workflow. We will delve into the "why" behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful.

Foundational Understanding: The Oxazole Scaffold and Potential Alternatives

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This structural motif is present in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] The biological effects of oxazole derivatives are often dictated by the nature and position of their substituents. The subject of this guide, 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, possesses an ethoxy group at position 5 and a nitrophenyl group at position 2, which are expected to influence its biological activity.

For a thorough evaluation, it is crucial to compare the performance of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole with established compounds. Based on the broader class of biologically active heterocyclic compounds, we propose the following as suitable comparators:

  • Combretastatin A-4 (CA-4): A well-known tubulin polymerization inhibitor, providing a benchmark for anti-mitotic activity.

  • Leflunomide: An isoxazole derivative with anti-inflammatory and immunomodulatory properties.[7]

  • Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) containing an oxazole ring, useful for comparative anti-inflammatory studies.[3]

The selection of appropriate cell lines is paramount for a meaningful evaluation. A diverse panel is recommended to assess both efficacy and potential toxicity. A suggested starting panel could include:

  • Cancer Cell Lines:

    • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.

    • A549: A human lung carcinoma cell line.

    • HT-29: A human colon adenocarcinoma cell line.[8]

  • Non-Cancerous Cell Line:

    • HEK-293: A human embryonic kidney cell line, often used to assess general cytotoxicity.[7]

Experimental Workflow for Comprehensive Evaluation

A tiered approach is recommended for the systematic evaluation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. This workflow ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Elucidation of Cell Death Mechanism cluster_2 Phase 3: Mechanistic Insights (Optional) A Cell Line Panel Selection (e.g., MCF-7, A549, HT-29, HEK-293) B Dose-Response Treatment with 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole and Comparators A->B C Cell Viability Assay (WST-1 or MTT) B->C D Determination of IC50 Values C->D E Treat Cells with IC50 Concentration of Compounds D->E Inform Dosing for Mechanistic Studies F Annexin V / Propidium Iodide (PI) Staining E->F G Flow Cytometry Analysis F->G H Quantification of Apoptosis vs. Necrosis G->H I Western Blot Analysis for Apoptosis-Related Proteins (e.g., Caspases, Bcl-2 family) H->I Confirm Apoptotic Pathway J Cell Cycle Analysis H->J Investigate Cell Cycle Arrest K Specific Pathway Investigation J->K Further Pathway Analysis

Caption: A tiered experimental workflow for evaluating a novel compound.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the key experiments outlined in the workflow.

Cell Viability Assessment: WST-1 Assay

The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[9] It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells.[9] An increase in the number of viable cells results in an increased activity of these enzymes and consequently a higher amount of formazan dye, which can be quantified by measuring the absorbance.

Protocol:

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole and comparator compounds in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include untreated control wells (vehicle only).

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time depends on the cell type and density.

  • Data Acquisition:

    • Shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium with WST-1, no cells) from all readings.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Apoptosis vs. Necrosis Determination: Annexin V/PI Staining

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] It is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][13]

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the IC50 concentration of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole and comparator compounds for a predetermined time (e.g., 24 hours). Include an untreated control.

    • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population may also include some late apoptotic cells).

Apoptosis_vs_Necrosis Start Cell Population Viable Viable Cells Annexin V (-) PI (-) Start->Viable Healthy EarlyApoptosis Early Apoptotic Cells Annexin V (+) PI (-) Start->EarlyApoptosis Apoptotic Stimulus Necrosis Necrotic Cells Annexin V (-) PI (+) Start->Necrosis Injury LateApoptosis Late Apoptotic/Necrotic Cells Annexin V (+) PI (+) EarlyApoptosis->LateApoptosis Progression

Caption: Differentiation of cell populations by Annexin V/PI staining.

Data Presentation and Interpretation

For clear and concise reporting, the generated data should be summarized in tables.

Table 1: IC50 Values (µM) of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole and Comparator Compounds

Cell Line5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazoleCombretastatin A-4LeflunomideOxaprozin
MCF-7 Experimental ValueExperimental ValueExperimental ValueExperimental Value
A549 Experimental ValueExperimental ValueExperimental ValueExperimental Value
HT-29 Experimental ValueExperimental ValueExperimental ValueExperimental Value
HEK-293 Experimental ValueExperimental ValueExperimental ValueExperimental Value

Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment with IC50 Concentrations

Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
MCF-7 UntreatedValueValueValueValue
5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazoleValueValueValueValue
Combretastatin A-4ValueValueValueValue
A549 UntreatedValueValueValueValue
5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazoleValueValueValueValue
Combretastatin A-4ValueValueValueValue

Concluding Remarks

This guide provides a robust framework for the initial in vitro evaluation of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. By following these detailed protocols and the proposed logical workflow, researchers can generate high-quality, reproducible data. This will enable a comprehensive understanding of the compound's cytotoxic and apoptotic potential in various cell lines, and allow for a meaningful comparison with relevant alternative compounds. The insights gained from these studies will be crucial in guiding further preclinical development of this and other novel oxazole derivatives.

References

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 1419, pp. 1-5). Humana Press. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Qu, Z., Liu, Y., & Zhang, W. (2019). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of Immunological Methods, 474, 112659. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Roche. Cell Proliferation Reagent WST-1. [Link]

  • Wikipedia. MTT assay. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

  • Kuş, C., Uğurlu, E., Özdamar, E. D., & Can-Eke, B. (2019). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Turkish Journal of Pharmaceutical Sciences, 16(1), 29-35. [Link]

  • Gzella, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2398. [Link]

  • Mohammed, A. J., & Al-Masoudi, W. A. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Dwivedi, S., et al. (2023). A Comprehensive Review on Benzoxazole Derivatives: Pharmacological Properties and Therapeutic Potential. World Journal of Pharmaceutical Research, 12(9), 979-994. [Link]

  • Preprints.org. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Chemical Biology Letters, 8(2), 223-241. [Link]

  • Geronikaki, A., et al. (2016). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 21(11), 1481. [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1146-1152. [Link]

  • Borges, F., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 5678. [Link]

  • University of Palermo Institutional Research Archive. (2020). [11][14]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. [Link]

  • Chapman University Digital Commons. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link]

  • National Center for Biotechnology Information. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6543. [Link]

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Safety & Regulatory Compliance

Safety

5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole requires moving beyond generic safety protocols. This compound features a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole requires moving beyond generic safety protocols. This compound features a highly stable oxazole ring coupled with a nitroaromatic moiety. The electron-withdrawing nature of the nitro group makes this molecule highly recalcitrant to environmental degradation, while its potential for biological reduction into reactive intermediates (such as hydroxylamines) poses significant toxicological and mutagenic risks[1][2].

To ensure absolute compliance and laboratory safety, waste generation must be managed with a self-validating, causality-driven approach. Below is the comprehensive operational and disposal guide for 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole.

I. Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physical and chemical liabilities of the target compound. The table below synthesizes the structural hazards that dictate our downstream waste segregation strategy.

ParameterCharacteristic / DataOperational Implication
Chemical Class Nitroaromatic oxazole derivativeRecalcitrant to oxidative degradation; do not dispose of via drain or standard trash[2].
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Avoid dry sweeping during spill cleanup to prevent inhalation.
Toxicity Profile Skin sensitizer, serious eye irritantTrace-contaminated consumables (e.g., gloves, weighing boats) must be treated as hazardous waste[3].
Reactivity Stable under normal conditionsIncompatible with strong oxidizing/reducing agents. Keep segregated from alkali metals and hydrides.
Environmental Risk High (Bioaccumulation potential)Must be destroyed via high-temperature commercial incineration[4].

II. Regulatory Classification & Waste Segregation Logic

Under Environmental Protection Agency (EPA) guidelines, specifically the Resource Conservation and Recovery Act (RCRA), nitroaromatic compounds are strictly regulated due to their toxicity and environmental persistence[2][5]. In an academic or pharmaceutical laboratory setting (often operating under EPA Subpart K), hazardous waste determinations must be made at the point of generation[5].

The Causality of Segregation: Mixing 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole with incompatible waste streams (such as strong reducing agents) can trigger exothermic reduction of the nitro group. Furthermore, dissolving this compound in halogenated solvents (e.g., dichloromethane) versus non-halogenated solvents (e.g., DMSO, DMF) dictates the final incineration temperature required by your Environmental Health and Safety (EH&S) contractor. Mixing these streams exponentially increases disposal costs and regulatory liability.

Waste Routing Decision Tree

WasteRouting Start 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole Waste Generation State Waste Classification Start->State Solid Bulk Solid / Powder State->Solid Liquid Solvent Solution State->Liquid PPE Consumables / PPE State->PPE SolidCont Double-bag or seal in compatible HDPE container Solid->SolidCont Halogen Solvent Type? Liquid->Halogen PPEHaz Hazardous Solid Debris (Do not use regular trash) PPE->PPEHaz Labeling Apply RCRA Hazardous Waste Label Specify: 'Toxic Nitroaromatic Solid/Liquid' SolidCont->Labeling LiqHal Halogenated Waste (e.g., DCM, Chloroform) Halogen->LiqHal Yes LiqNonHal Non-Halogenated Waste (e.g., DMSO, DMF) Halogen->LiqNonHal No LiqHal->Labeling LiqNonHal->Labeling PPEHaz->Labeling EHS EH&S Collection & Commercial Incineration Labeling->EHS

Decision tree for the segregation and disposal routing of 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole.

III. Step-by-Step Disposal Protocol

This protocol ensures zero-emission handling from the laboratory bench to the final EH&S handover.

Phase 1: Preparation and PPE
  • Engineering Controls: Conduct all transfers, weighing, and waste consolidation inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • Personal Protective Equipment (PPE): Don a fully buttoned lab coat, ANSI Z87.1 certified safety goggles, and double-layered nitrile gloves (minimum 0.11 mm thickness). Nitroaromatics can permeate thin latex, making nitrile the mandatory barrier[6].

Phase 2: Solid Waste Containment
  • Bulk Solids: Transfer any unused or expired 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole powder into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container.

  • Consumables: Place all weighing paper, spatulas, and grossly contaminated gloves into a designated "Hazardous Solid Debris" container. Do not place trace-contaminated materials into the municipal trash, as nitroaromatics pose severe soil and aquatic toxicity risks[3][7].

  • Sealing: Ensure the container is tightly capped immediately after the addition of waste to prevent sublimation or accidental spillage.

Phase 3: Liquid Waste Consolidation
  • Compatibility Check: Verify the solvent used to dissolve the oxazole derivative.

  • Segregation:

    • Pour halogenated mixtures (e.g., Chloroform, DCM) into the Halogenated Organic Waste carboy.

    • Pour non-halogenated mixtures (e.g., Methanol, DMSO) into the Non-Halogenated Organic Waste carboy.

  • Volume Limits: Never fill a liquid waste container beyond 80% capacity (the "shoulder" of the bottle) to allow for vapor expansion[8].

Phase 4: Empty Container Management (Triple-Rinse Rule)

Because nitroaromatics are highly toxic, empty primary vendor containers must not be discarded directly.

  • Rinsing: In the fume hood, add a compatible solvent (e.g., acetone or methanol) equal to 5% of the container's volume[8].

  • Agitation: Cap the bottle, swirl gently to dissolve residual crystalline matrix, and pour the rinsate into the appropriate liquid waste stream.

  • Repetition: Repeat this process three times (Triple-Rinse).

  • Defacing: Once triple-rinsed, deface the original chemical label with a thick marker, remove the cap, and dispose of the glass as standard laboratory glass waste[8][9].

Phase 5: RCRA-Compliant Labeling
  • Attach a standardized Hazardous Waste tag to all containers.

  • Explicitly write the full chemical name: "5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole". Do not use acronyms, abbreviations, or structural formulas, as this violates EPA labeling requirements[5][10].

  • Check the hazard boxes for Toxic and Irritant .

IV. Spill Response & Decontamination Workflow

In the event of an accidental breach, immediate and methodical action is required to prevent exposure and facility contamination.

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered, or if the spill is on the open bench, increase room ventilation.

  • Dampening (Critical Step): Do not sweep dry powder. Sweeping aerosolizes the nitroaromatic dust, bypassing ocular and respiratory defenses. Gently mist the spill with a low-volatility, compatible solvent (like isopropanol) to dampen the powder[4].

  • Absorption: Cover the dampened spill with inert absorbent pads or vermiculite[11][12].

  • Collection: Use a non-sparking plastic scoop to lift the absorbed matrix and place it directly into a hazardous waste bag.

  • Surface Decontamination: Wash the affected bench area with a soap and water solution, followed by an alcohol wipe-down, placing all used wipes into the solid hazardous waste bin[4][9].

References

  • In vivo toxicity of nitroaromatics: A comprehensive QSAR study. Environmental Toxicology and Chemistry. Available at:[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Environmental Health and Safety. Available at: [Link]

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Handling

Personal protective equipment for handling 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

Comprehensive Safety and Operational Guide for Handling 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole As a Senior Application Scientist, I approach chemical handling not as a mere compliance checklist, but as a mechanistic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole

As a Senior Application Scientist, I approach chemical handling not as a mere compliance checklist, but as a mechanistic interaction between human physiology and chemical reactivity. 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole is a specialized synthetic intermediate. Its structural liabilities—specifically the highly lipophilic nitroaromatic moiety and the electrophilic oxazole ring—demand rigorous operational respect. Nitroaromatics are notorious for rapid percutaneous absorption, which can lead to systemic oxidative stress and methemoglobinemia.

To build a truly safe laboratory environment, we must move beyond generic "gloves and goggles" advice. We must implement a self-validating system of engineering controls, targeted Personal Protective Equipment (PPE), and strict disposal protocols[1]. This guide provides the definitive, step-by-step operational plan for researchers and drug development professionals handling this compound.

The Causality of PPE Selection

According to the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), a formal hazard assessment must dictate PPE selection based on the specific hazards present[2]. For 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole, the primary vectors of exposure are dermal absorption of the solid or its solutions, and inhalation of aerosolized particulates during transfer.

Causality Check: Why do we mandate dual-layer gloving? Standard latex or thin nitrile gloves offer excellent tactile sensitivity but poor resistance to lipophilic organic molecules dissolved in carrier solvents (like DMSO or DCM). By utilizing a thin nitrile inner glove and a thicker neoprene outer glove, we decouple tactile requirements from chemical resistance, ensuring a fail-safe barrier against percutaneous absorption.

Table 1: Quantitative PPE Specifications for Nitroaromatic Oxazoles

PPE CategoryMaterial SpecificationQuantitative MetricMechanistic Justification
Hand Protection (Inner) Nitrile (0.1 mm thickness)Breakthrough time > 30 minProvides tactile sensitivity for analytical weighing while acting as a secondary barrier.
Hand Protection (Outer) Neoprene or Butyl (0.4 mm)Breakthrough time > 240 minHigh resistance to lipophilic nitroaromatics and common organic carrier solvents.
Respiratory P100 Particulate Respirator99.97% filtration efficiencyPrevents inhalation of highly potent API dust particles down to 0.3 µm.
Body Protection FR Cotton or Tyvek® 400Surface resistivity < 109 Ω Prevents electrostatic discharge (ESD) which could ignite dust, and blocks micro-particulates.
Eye Protection Polycarbonate Safety GogglesANSI Z87.1+ certifiedForms a complete seal to protect against micro-particulate ocular absorption.

Operational Plan & Step-by-Step Handling Methodology

G N1 1. Risk Assessment & Hazard ID N2 2. Engineering Controls (VBE / Fume Hood) N1->N2 N3 3. Don Targeted PPE (Dual Glove, P100) N2->N3 N4 4. Chemical Manipulation (5-Ethoxy...oxazole) N3->N4 N5 5. Doffing & Decontamination N4->N5

Caption: Operational workflow for the safe handling of highly potent nitroaromatic oxazole derivatives.

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check passes.

Phase 1: Environmental Preparation & Donning

  • Verify Engineering Controls: Ensure the Ventilated Balance Enclosure (VBE) or chemical fume hood is operating with an inward face velocity of 80–100 feet per minute (fpm).

    • Validation: Tape a small Kimwipe to the bottom of the sash; it must pull inward steadily. If it flutters outward, do not proceed.

  • Static Elimination: Place an antistatic bar or zero-stat gun near the analytical balance. Nitroaromatic powders often carry static charges, causing them to repel from spatulas and aerosolize into the breathing zone.

  • Don PPE: Put on the Tyvek suit, safety goggles, and P100 respirator. Don the inner nitrile gloves, ensuring they cover the suit cuffs. Don the outer neoprene gloves over the inner gloves.

Phase 2: Chemical Transfer and Weighing

  • Pre-Weighing: Place a pre-tared anti-static weigh boat onto the balance.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole. Keep the source bottle and the weigh boat as close together as possible to minimize the transit path and reduce drop-spill risks.

  • Sealing: Once the desired mass is achieved, immediately cap the source bottle. If transferring the powder to a reaction vial, do so strictly within the hood and seal the vial with a PTFE-lined septum cap before removing it from the engineering control.

Phase 3: Doffing and Decontamination

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent known to dissolve the compound (e.g., isopropanol or ethanol), followed by a mild detergent wipe to remove residual organics.

  • Doffing Outer Gloves: Remove the outer neoprene gloves inside the hood, turning them inside out, and place them directly into the solid hazardous waste container.

  • Final Exit: Step away from the hood. Remove the respirator and goggles. Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and water.

Spill Response and Waste Management

Environmental Protection Agency (EPA) guidelines and prudent laboratory practices mandate strict waste minimization and segregation[3]. Nitroaromatic waste must be handled with extreme care to prevent environmental contamination and dangerous cross-reactions in waste carboys.

Waste W1 Waste Generation (Solid/Liquid) W2 Chemical Segregation (Keep away from Reducers) W1->W2 W3 Secondary Containment (Fill limit < 90%) W2->W3 W4 EPA Hazardous Waste Labeling W3->W4 W5 EHS Professional Pickup (< 90 Days) W4->W5

Caption: EPA-compliant hazardous waste segregation and disposal pathway for nitroaromatics.

Step-by-Step Waste Disposal Protocol:

  • Chemical Segregation: Never mix nitroaromatic waste with strong reducing agents, hydrides, or strong bases, as this can trigger exothermic degradation. Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the carrier solvent used[3].

  • Primary Containment: Place liquid waste in a compatible, leak-proof high-density polyethylene (HDPE) container. Ensure the container is filled to no more than 90% capacity to allow for vapor expansion and prevent pressure-induced ruptures[4].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks or spills[3].

  • Labeling & Storage: Affix a completed EPA Hazardous Waste label immediately upon the first drop of waste entering the container. By law, laboratories must not store chemical waste materials for more than 90 days before professional EHS pickup[4].

  • Drain Prohibition: Under no circumstances should 5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole or its solutions be disposed of down the sink. All materials, including first-rinse wash solvents, must be treated as hazardous waste[3].

References

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf[Link]

  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment Electronic Code of Federal Regulations (eCFR) / Occupational Safety and Health Administration (OSHA)[Link]

  • Hazardous Waste Disposal Guide Northwestern University Research Safety [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA Environmental Services[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole
Reactant of Route 2
5-Ethoxy-2-(4-nitrophenyl)-1,3-oxazole
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